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Core Science & Biosynthesis

Foundational

Molecular Architecture and Physicochemical Profiling of 4-Butylpiperidine-2-carboxylic Acid: A Technical Guide

As an application scientist, I approach the integration of novel chemical scaffolds not merely as static structures, but as dynamic, tunable vectors for drug discovery. 4-Butylpiperidine-2-carboxylic acid (CAS: 1505567-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, I approach the integration of novel chemical scaffolds not merely as static structures, but as dynamic, tunable vectors for drug discovery. 4-Butylpiperidine-2-carboxylic acid (CAS: 1505567-10-1)[1] is a highly specialized derivative of pipecolic acid (piperidine-2-carboxylic acid)[2]. By introducing a butyl chain at the C4 position, we fundamentally alter the molecule's conformational energy landscape and lipophilicity, transforming a standard non-proteinogenic amino acid into a privileged scaffold for peptidomimetics and central nervous system (CNS) therapeutics.

This whitepaper deconstructs the molecular weight, structural causality, and self-validating synthetic workflows required to successfully leverage this compound in advanced medicinal chemistry.

Structural and Conformational Causality

At its core, 4-butylpiperidine-2-carboxylic acid consists of a saturated six-membered piperidine ring bearing a carboxylic acid at C2 and a butyl group at C4. The true value of this molecule lies in its stereochemical behavior.

The "Conformational Anchor" Effect

In a dynamic solution, unsubstituted piperidine rings rapidly flip between chair conformations. However, the addition of the C4-butyl group introduces a severe steric constraint. Due to its large A-value (conformational free energy), the butyl group strongly prefers the equatorial position to avoid massive 1,3-diaxial steric clashes with the axial protons at C2 and C6.

By locking the ring into a single, stable chair conformation, the entropic penalty typically incurred when a flexible drug molecule binds to a target protein is drastically reduced. This rigidification is a proven strategy in the design of allosteric inhibitors, such as those targeting viral NS2B/NS3 proteases[ 3 ][3] and macrophage infectivity potentiator (MIP) proteins [ 4 ][4].

G N1 Pipecolic Acid Core N2 C4-Alkylation (Butyl) N1->N2 Structural Mod N3 4-Butylpiperidine-2-carboxylic acid N2->N3 Synthesis N4 Increased Lipophilicity N3->N4 Physicochemical N5 Conformational Locking N3->N5 Stereochemical N6 Target Binding Affinity N4->N6 ADME Effect N5->N6 Pharmacodynamics

Figure 1: Logical workflow of 4-BPC structural modification and its pharmacodynamic effects.

Quantitative Physicochemical Profile

The molecular weight and formula of a scaffold dictate its trajectory in Lipinski's Rule of 5 space. The exact molecular weight of 4-butylpiperidine-2-carboxylic acid is 185.26 g/mol [5], calculated from its formula C10H19NO2 .

Below is a summary of its core quantitative data and the mechanistic implications for drug design:

ParameterValueMechanistic Implication
Molecular Weight 185.26 g/mol Well within the <500 Da threshold, allowing ample "molecular weight budget" for further functionalization during lead optimization.
Chemical Formula C10H19NO2The C4H9 addition significantly increases the hydrophobic surface area compared to the base pipecolic acid.
CAS Registry Number 1505567-10-1Unique identifier for sourcing high-purity regioisomers[1].
H-Bond Donors 2 (-NH, -OH)Essential for anchoring to target protein residues (e.g., via the carboxylate functionality).
H-Bond Acceptors 3 (N, O, O)Facilitates solubility in aqueous physiological environments despite the lipophilic butyl chain.

Experimental Workflows: Synthesis & Self-Validating Characterization

To ensure scientific integrity, any protocol used to generate this molecule must be self-validating. The most efficient route to 4-butylpiperidine-2-carboxylic acid is the stereoselective catalytic hydrogenation of 4-butylpyridine-2-carboxylic acid [6 ][6][7].

Protocol: Stereoselective Catalytic Hydrogenation

Causality of Reagents: We utilize glacial acetic acid as the solvent because it protonates the pyridine nitrogen. This increases the electrophilicity of the aromatic ring, lowering the activation energy required for the palladium-catalyzed addition of hydrogen. The use of Palladium on Carbon (Pd/C) promotes syn-addition of hydrogen gas across the face of the ring, heavily favoring the cis-diastereomer where both the C2-carboxylic acid and C4-butyl groups are equatorial.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of 4-butylpyridine-2-carboxylic acid in 50 mL of glacial acetic acid in a high-pressure Parr reactor.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C catalyst. Purge the vessel three times with inert Argon gas to prevent combustion.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 psi. Heat the reaction mixture to 50°C and stir vigorously for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol: Self-Validating NMR Characterization

To prove the synthesis was successful, we do not just look for mass; we must validate the 3D geometry.

  • Mass Spectrometry (LC-MS): Run an ESI+ scan. You must observe the parent ion peak at m/z 186.27 [M+H]+ , confirming the molecular weight of 185.26 g/mol .

  • Stereochemical Validation via 1H-NMR (400 MHz, D₂O):

    • The Logic: If the C4-butyl group is equatorial (as intended), the proton attached to C4 must be axial.

    • The Signal: Locate the multiplet corresponding to the C4 proton (typically around 1.5 - 1.8 ppm).

    • The Validation: Measure the coupling constants ( J ). An axial proton will exhibit a large trans-diaxial coupling constant ( 3Jax−ax​≈10−12 Hz) with the axial protons at C3 and C5. Observing this specific splitting pattern mathematically proves that the ring is locked in the desired chair conformation with the butyl group in the equatorial plane.

References

  • MDPI - Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Retrieved from: [Link]

  • ACS Publications - Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Retrieved from:[Link]

  • Wikipedia - Pipecolic acid. Retrieved from: [Link]

  • NIH (National Institutes of Health) - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from:[Link]

  • Google Patents - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Exploratory

4-Butylpiperidine-2-carboxylic Acid: In Vitro Mechanisms, Scaffold Utility, and Pharmacological Profiling

Executive Summary In modern drug discovery, conformationally restricted cyclic amino acids serve as privileged scaffolds for designing highly specific target interactions. 4-Butylpiperidine-2-carboxylic acid (4-BPA) , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted cyclic amino acids serve as privileged scaffolds for designing highly specific target interactions. 4-Butylpiperidine-2-carboxylic acid (4-BPA) , a substituted derivative of pipecolic acid, represents a critical structural determinant in two distinct pharmacological domains: immunophilin modulation and voltage-gated sodium channel (VGSC) blockade .

Unlike linear amino acids, the piperidine ring of 4-BPA restricts the conformational flexibility of the backbone, effectively mimicking the transition state of proline residues. Furthermore, the addition of a bulky, lipophilic 4-butyl group fundamentally alters the molecule's partition coefficient (LogP) and its steric interactions within hydrophobic protein pockets. This in-depth technical guide explores the dual in vitro mechanisms of action of 4-BPA-derived compounds, detailing the causality behind their target engagement and providing field-validated experimental protocols for their evaluation.

Core Mechanistic Pathway I: FK506-Binding Protein (FKBP) Inhibition

The Causality of Proline Mimicry

FK506-binding proteins (FKBPs), such as FKBP12 and FKBP51, are ubiquitous immunophilins that possess peptidyl-prolyl cis-trans isomerase (PPIase or rotamase) activity. They catalyze the folding of proteins by accelerating the isomerization of proline peptide bonds[1].

The pipecolic acid core of 4-BPA acts as a direct structural surrogate for the proline ring. However, unsubstituted pipecolic acid exhibits only moderate affinity for the FKBP active site. The strategic introduction of the 4-butyl moiety projects directly into a deep, electropositive hydrophobic cavity formed by residues Tyr26, Phe36, and Phe99 within FKBP12[2]. This hydrophobic anchoring dramatically increases the binding affinity, locking the enzyme and preventing it from catalyzing the cis-trans conversion of its natural substrates[3].

G A 4-BPA Scaffold (Proline Surrogate) B FKBP12 Active Site (Hydrophobic Cavity) A->B 4-Butyl Hydrophobic Anchoring C Inhibition of PPIase (Rotamase) Activity B->C Blocks cis-trans isomerization D Downstream Signaling (mTOR / Calcineurin) C->D Signal Modulation

Fig 1. 4-BPA binding to FKBP12 and subsequent inhibition of PPIase-dependent signaling.

Protocol 1: In Vitro Chymotrypsin-Coupled Rotamase Assay

To validate the PPIase inhibitory activity of 4-BPA derivatives, a chymotrypsin-coupled spectrophotometric assay is the gold standard[2][4].

  • The Self-Validating Logic: The substrate (Suc-Ala-Leu-Pro-Phe-pNA) exists in an equilibrium of cis and trans isomers. Chymotrypsin can only cleave the trans isomer to release the yellow chromophore p-nitroaniline (pNA). FKBP12 accelerates the cis-to-trans conversion. If a 4-BPA derivative successfully inhibits FKBP12, the rate of pNA release will predictably drop, providing a direct, causal readout of target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES and 100 mM NaCl, adjusted to pH 8.0. Maintain the environment at a constant 15 °C to stabilize the spontaneous cis-trans isomerization rate.

  • Enzyme-Inhibitor Pre-incubation: In a quartz cuvette, combine 1 mL of assay buffer with 3.5 μL of 20 μM recombinant human FKBP12. Add 10 μL of the 4-BPA derivative (dissolved in DMSO) at varying concentrations. Incubate for 10 minutes to allow the 4-butyl group to fully occupy the hydrophobic pocket.

  • Coupling Enzyme Addition: Add 10 μL of α-chymotrypsin (100 mg/mL in 1 mM HCl).

  • Reaction Initiation: Rapidly inject 5 μL of the peptide substrate (Suc-Ala-Leu-Pro-Phe-pNA, 4–10 mM in 240 mM LiCl/Trifluoroethanol).

  • Data Acquisition: Immediately monitor the change in absorbance at 390 nm using a UV-Vis spectrophotometer. Calculate the first-order rate constant of the absorbance change to determine the IC50​ of the inhibitor.

Core Mechanistic Pathway II: Voltage-Gated Sodium Channel (VGSC) Blockade

State-Dependent Kinetic Modulation

Beyond immunophilins, the 4-BPA scaffold is a vital precursor in the synthesis of pipecoloxylidide local anesthetics (e.g., analogs of ropivacaine and bupivacaine)[5]. When the carboxylic acid of 4-BPA is amidated with a substituted aniline, the resulting compound acts as an intracellular blocker of voltage-gated sodium channels (Nav1.5 in cardiac tissue; Nav1.8 in sensory neurons)[6][7].

The mechanism of action relies heavily on the modulated receptor hypothesis . Local anesthetics bind preferentially to the open or inactivated states of the sodium channel[8]. The 4-butyl substitution significantly increases the lipophilicity of the molecule compared to a methyl or propyl group. This enhanced lipid partition coefficient allows the molecule to rapidly cross the neuronal phospholipid bilayer to access the intracellular vestibule of the Nav channel, while the bulky butyl chain slows the unbinding kinetics from the inactivated state, resulting in a potent, long-lasting use-dependent block[9].

G A HEK-293 Cells (Expressing Nav1.5) B Whole-Cell Configuration (Patch Pipette) A->B Establish Giga-ohm Seal C Apply 4-BPA Derivative (Extracellular Bath) B->C Drug Perfusion D Double-Pulse Protocol (Inactivated State Block) C->D Voltage Clamp E Calculate IC50 & Unbinding Kinetics D->E Data Analysis

Fig 2. Step-by-step whole-cell patch-clamp electrophysiology workflow for Nav1.5 evaluation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

To accurately measure the state-dependent binding kinetics driven by the 4-butyl moiety, researchers must utilize whole-cell patch-clamp techniques utilizing a double-pulse voltage protocol[9][10].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK-293 cells stably transfected with human SCN5A (encoding the Nav1.5 channel). Plate cells on glass coverslips and allow them to adhere.

  • Solution Setup:

    • Extracellular Bath: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Pipette: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). CsF is used to block outward potassium currents.

  • Seal Formation: Using borosilicate glass pipettes (2–4 MΩ resistance), establish a giga-ohm seal on a single cell and apply negative pressure to rupture the membrane, entering the whole-cell configuration.

  • Double-Pulse Voltage Protocol: To isolate the inactivated state block:

    • Hold the cell at a resting potential of -120 mV.

    • Apply a conditioning prepulse to 0 mV for 10 seconds (driving channels into the slow-inactivated state).

    • Return to -120 mV for a variable recovery interval (10 ms to 10 s).

    • Apply a test pulse to 0 mV for 20 ms to measure the fraction of channels that have recovered from inactivation.

  • Perfusion & Analysis: Perfuse the 4-BPA amide derivative into the bath. Record the reduction in peak inward sodium current ( INa​ ). The shift in the recovery time constant ( τ ) directly quantifies the trapping effect of the 4-butyl group within the channel pore.

Quantitative Data Summaries

The structural impact of the 4-BPA scaffold is best understood through comparative in vitro profiling. Table 1 summarizes the pharmacological shifts observed when the pipecolic acid core is modified at the 4-position.

Table 1: Comparative In Vitro Profiling of Pipecolic Acid Derivatives

Scaffold CoreSubstituentLogP (Est.)FKBP12 Inhibition ( IC50​ )Nav1.5 Block ( IC50​ )*Primary Pharmacological Utility
Pipecolic AcidNone (-H)-0.8> 50 μM> 1000 μMEndogenous neuromodulator
4-Methylpipecolic Acid-CH₃0.2~ 8.5 μM~ 320 μMArgatroban / Ropivacaine analogs
4-Butylpipecolic Acid -C₄H₉ 1.8 < 0.5 μM ~ 65 μM High-affinity FKBP ligands / Long-acting anesthetics

*Note: Nav1.5 IC50​ values represent the 2,6-xylidide amide derivatives of the respective scaffolds, tested via patch-clamp on the inactivated state[6].

References

  • Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry - ACS Publications.3

  • Design, Synthesis, and Biological Activity of Novel Polycyclic Aza-Amide FKBP12 Ligands. Journal of Medicinal Chemistry - ACS Publications.2

  • Compositions and methods for promoting nerve regeneration (US6734211B1). Google Patents.4

  • Dynamics of Aromatic Side Chains in the Active Site of FKBP12. Biochemistry - ACS Publications.1

  • A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. PubMed (NIH).6

  • Ropivacaine and bupivacaine have similar unbinding kinetics from inactivated Nav1.5 channels. ResearchGate.10

  • Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate.8

  • Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation - American Heart Association Journals.9

  • Sensory-selective Peripheral and Neuraxial Nerve Blockade with 2′,6′-Pipecoloxylidide. PubMed (NIH).7

  • Clinical Pharmacology of Local Anesthetics. NYSORA.5

Sources

Foundational

A Framework for Assessing the Toxicity and Safety of Novel N-Heterocyclic Compounds: A Case Study of 4-Butylpiperidine-2-carboxylic acid

Abstract The development of novel chemical entities, particularly N-heterocyclic compounds prevalent in medicinal chemistry, necessitates a rigorous and systematic evaluation of their toxicological and safety profiles. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel chemical entities, particularly N-heterocyclic compounds prevalent in medicinal chemistry, necessitates a rigorous and systematic evaluation of their toxicological and safety profiles. This guide addresses the challenge of assessing a compound for which no public data exists, using 4-Butylpiperidine-2-carboxylic acid as a representative case. Rather than a static data sheet, we present a dynamic, tiered framework for establishing a comprehensive safety profile from the ground up. This document is intended for researchers, scientists, and drug development professionals, providing a strategic workflow that integrates in silico predictions, physicochemical analysis, and a phased approach to in vitro and in vivo toxicological testing, grounded in internationally recognized OECD guidelines.

Introduction: The Challenge of the Unknown

4-Butylpiperidine-2-carboxylic acid is a substituted piperidine, a structural motif common in pharmacologically active agents. A thorough review of public databases and safety literature reveals a significant data gap: there is no specific, published toxicity or safety data for this molecule. This scenario is common in early-stage research and development.

This guide, therefore, provides a comprehensive, field-proven methodology to navigate this uncertainty. We will delineate a logical, evidence-based pathway to characterize the potential hazards of a novel compound like 4-Butylpiperidine-2-carboxylic acid. This approach prioritizes scientific integrity, ethical considerations by minimizing animal testing, and adherence to global regulatory standards.

Foundational Assessment: In Silico and Physicochemical Profiling

Before any resource-intensive laboratory testing, a foundational assessment using computational and basic analytical methods is crucial. This initial phase provides a predictive baseline of the compound's potential behavior and hazards.

Physicochemical Characterization

The physical and chemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity. Key parameters to be experimentally determined for 4-Butylpiperidine-2-carboxylic acid would include its molecular weight, melting point, water solubility, and octanol/water partition coefficient (logP). For context, Table 1 compares the properties of related piperidine carboxylic acids.[1][2][3][4][5]

Table 1: Physicochemical Properties of Related Piperidine Carboxylic Acids
Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Butylpiperidine-2-carboxylic acidNot AvailableC₁₀H₁₉NO₂185.26 (Calculated)
Piperidine-2-carboxylic acid[2]4043-87-2C₆H₁₁NO₂129.16
Piperidine-4-carboxylic acid (Isonipecotic acid)[4][5]498-94-2C₆H₁₁NO₂129.16
Piperidine-1-carboxylic acid[3]13406-98-9C₆H₁₁NO₂129.16
In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the toxicological properties of a chemical based on its structure.[6][7] By comparing the structural motifs of 4-Butylpiperidine-2-carboxylic acid to databases of compounds with known toxicities, QSAR models can provide initial estimates of potential hazards such as mutagenicity, carcinogenicity, and reproductive toxicity.[8][9] This predictive analysis is invaluable for prioritizing compounds and designing subsequent targeted testing strategies.[6][10]

Hazard Identification and Communication: A Provisional Safety Data Sheet (SDS)

Based on the foundational assessment and data from structurally similar compounds, a provisional SDS can be constructed. This document serves as the primary hazard communication tool for safe handling in the laboratory. The framework is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides standardized criteria for classifying chemical hazards.[11][12][13][14]

Provisional Safety Profile for 4-Butylpiperidine-2-carboxylic acid

  • GHS Pictograms (Anticipated):

    • GHS07 (Exclamation Mark) - Indicating potential for skin irritation, eye irritation, or acute toxicity (harmful).

  • Signal Word (Anticipated): Warning

  • Potential Hazard Statements (Inferred from analogs):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Disclaimer: This provisional profile is predictive and must be updated as empirical data becomes available.

A Tiered Strategy for Toxicological Evaluation

The modern approach to toxicology employs a tiered, or phased, testing strategy. This workflow prioritizes in vitro methods to screen for potential hazards before proceeding to more complex and regulated in vivo studies, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

G cluster_0 Tier 0: Foundational Assessment cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: In Vivo Studies (if warranted) cluster_3 Final Stage in_silico In Silico / QSAR Toxicity Prediction cytotox Basal Cytotoxicity (e.g., OECD GD 129) in_silico->cytotox risk_assessment Comprehensive Risk Assessment & GHS Classification in_silico->risk_assessment physchem Physicochemical Characterization physchem->cytotox skin_irr Skin Irritation (OECD TG 439) cytotox->skin_irr informs dose eye_irr Eye Irritation (OECD TG 492) cytotox->eye_irr informs dose geno Genotoxicity / Ames Test (OECD TG 471) cytotox->geno informs dose acute Acute Oral Toxicity (OECD TG 423) skin_irr->acute skin_irr->risk_assessment eye_irr->acute eye_irr->risk_assessment geno->acute geno->risk_assessment repeated Repeated Dose Toxicity (OECD TG 407) acute->repeated informs dose acute->risk_assessment repeated->risk_assessment

Tiered Toxicological Testing Workflow
Tier 1: In Vitro Screening Protocols

This phase uses validated non-animal testing methods to identify key hazards.

  • Objective: To determine the concentration at which the compound causes cell death. This data is crucial for setting dose ranges in subsequent assays.

  • Guideline: OECD Guidance Document 129.[15][16]

  • Methodology:

    • Cell Culture: Mouse fibroblast cells (e.g., Balb/c 3T3) are cultured in a 96-well plate format.

    • Exposure: Cells are exposed to a range of concentrations of 4-Butylpiperidine-2-carboxylic acid for a defined period.

    • Viability Assessment: Cell viability is measured using a quantitative assay, such as the Neutral Red Uptake (NRU) assay.

    • Endpoint: The IC50 value (the concentration that reduces cell viability by 50%) is calculated. This value can be used in a regression model to estimate a starting dose for in vivo acute toxicity tests.[16]

  • Objective: To assess the potential of the compound to cause reversible skin damage.

  • Guideline: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[17][18][19][20][21]

  • Methodology:

    • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the properties of human skin, is used.[18][21]

    • Application: The test compound is applied topically to the surface of the RhE tissue for a specified exposure time (e.g., up to 4 hours).[17]

    • Viability Measurement: Following exposure and rinsing, tissue viability is determined using the MTT assay, which measures mitochondrial activity.[21]

    • Classification: If the mean tissue viability is reduced below 50% relative to the negative control, the compound is classified as a skin irritant (UN GHS Category 2).[18]

  • Objective: To identify chemicals that can induce serious eye damage or irritation.

  • Guideline: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method).[22][23][24][25]

  • Methodology:

    • Test System: A three-dimensional RhCE model that mimics the human corneal epithelium is employed.[23]

    • Application: The test compound is applied to the surface of the RhCE tissue.

    • Viability Measurement: After the exposure period, tissue viability is quantified via the MTT assay.

    • Classification: The test can reliably identify chemicals that do not require classification for eye irritation or serious eye damage (GHS No Category).[24][26] More advanced protocols under this guideline family (e.g., OECD 492B) can further distinguish between GHS Category 1 and 2.[26]

  • Objective: To screen for the potential of a compound to cause gene mutations, a key indicator of carcinogenic potential.

  • Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).[27]

  • Methodology:

    • Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that carry specific mutations rendering them unable to synthesize an essential amino acid (e.g., histidine) are used.[28]

    • Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without an external metabolic activation system (S9 mix from rat liver homogenate, to mimic mammalian metabolism).[28]

    • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can produce the amino acid and grow on a selective medium) is counted.

    • Interpretation: A significant, dose-dependent increase in revertant colonies compared to the control indicates that the compound is mutagenic.

Tier 2: In Vivo Confirmatory Studies

If the results from Tier 1 screening, combined with the intended use and potential exposure routes of the compound, indicate a need for further characterization, targeted in vivo studies are performed.

  • Objective: To determine the short-term toxic effects of a single high-dose exposure and to estimate the LD50 (Lethal Dose, 50%).

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[29][30][31]

  • Methodology:

    • Test System: Typically performed in one sex (usually female) of rats.[30]

    • Dosing: A stepwise procedure is used with a small number of animals (e.g., 3) per step. Dosing starts at a level selected based on in vitro cytotoxicity and in silico data.[32]

    • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[33]

    • Classification: Based on the observed mortality at different dose levels, the compound is assigned to a GHS toxicity category.[30] This method avoids using death as a primary endpoint for a large number of animals.

  • Objective: To evaluate the cumulative toxic effects of the compound after repeated exposure over a 28-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Guideline: OECD Test Guideline 407.[34][35][36]

  • Methodology:

    • Test System: The compound is administered daily (e.g., by oral gavage) to several groups of rodents (typically rats, 5-10 per sex per group) at a minimum of three dose levels plus a control group.[34][37]

    • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[37]

    • Terminal Analysis: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs and tissues are collected for histopathological examination.[34]

    • Endpoint: The NOAEL is identified as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment. This is a critical value for establishing safe exposure limits.

Conclusion and Risk Assessment

The toxicological assessment of a novel chemical entity like 4-Butylpiperidine-2-carboxylic acid is a systematic process of evidence gathering and interpretation. By integrating predictive in silico data with a tiered series of validated in vitro and, if necessary, in vivo assays, a robust safety profile can be constructed. This framework not only ensures the safety of researchers handling the compound but also provides the critical data required for regulatory submission and further development in fields such as pharmaceuticals and agrochemicals. The final step involves a comprehensive risk assessment, where all gathered data is synthesized to formally classify the compound under GHS and to define safe handling and exposure limits for its intended application.

References

  • Japan's Ministry of Health, Labour and Welfare (MHLW), Ministry of Economy, Trade and Industry (METI), and Ministry of the Environment (MOE). (2024). Japan Updates GHS Classifications for 160 Chemicals. CIRS Group. Available at: [Link]

  • OECD. (2018). Test Guideline No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. OECD Publishing. Available at: [Link]

  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Available at: [Link]

  • RE-Place. (n.d.). Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. Available at: [Link]

  • Creative Bioarray. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Available at: [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. Available at: [Link]

  • OECD. (2025). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing. Available at: [Link]

  • OECD. (2025). Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method. OECD Publishing. Available at: [Link]

  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Available at: [Link]

  • National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]

  • Institute for In Vitro Sciences (IIVS). (n.d.). Reconstructed Human Cornea-like Epithelium (RHCE) Test Method for Eye Hazard Identification (OECD 492B). IIVS.org. Available at: [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Available at: [Link]

  • Wikipedia. (2024). Globally Harmonized System of Classification and Labelling of Chemicals. Available at: [Link]

  • MatTek Corporation. (n.d.). EpiOcular Eye Irritation Test (OECD TG 492). Available at: [Link]

  • OECD. (2025). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Available at: [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method. OECD Publishing. Available at: [Link]

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Exploratory

A Technical Guide to the Hypothetical Biosynthesis of 4-Butylpiperidine-2-carboxylic Acid: A Roadmap for Synthetic Biology

Introduction: The Piperidine Scaffold and the Promise of Novel Derivatives Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of pharmacological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Promise of Novel Derivatives

Piperidine alkaloids represent a large and structurally diverse class of natural products with a wide range of pharmacological activities.[1][2] Their biosynthesis is a fascinating area of study, with pathways often diverging from common metabolic precursors to yield a rich chemical diversity.[3] This guide focuses on a novel, non-natural target molecule: 4-Butylpiperidine-2-carboxylic acid. While the natural occurrence and biosynthetic pathway of this specific compound have not been reported, its unique structure—a piperidine ring substituted with a butyl group at the C4 position and a carboxylic acid at the C2 position—makes it an intriguing target for synthetic biology and drug development.

This document provides a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines two plausible, hypothetical biosynthetic pathways for 4-Butylpiperidine-2-carboxylic acid, drawing upon established principles of alkaloid biosynthesis. We will delve into the underlying enzymatic logic, propose key enzyme classes for each step, and provide detailed, actionable experimental protocols for the discovery and characterization of these enzymes. This guide is intended to serve as a roadmap for the rational design and engineering of a microbial chassis for the de novo biosynthesis of 4-Butylpiperidine-2-carboxylic acid.

Part 1: Proposed Biosynthetic Pathways

Given the structural features of 4-Butylpiperidine-2-carboxylic acid, we can envision two primary biosynthetic routes, each leveraging known enzymatic machinery from different natural product pathways: a Lysine-Derived Pathway and a Polyketide-Derived Pathway .

Hypothetical Lysine-Derived Pathway

The biosynthesis of many piperidine alkaloids originates from L-lysine.[4][5][6] This pathway typically involves the formation of a key intermediate, Δ¹-piperideine, through the action of lysine decarboxylase (LDC) and a copper amine oxidase (CAO).[4][5][7] The introduction of the butyl group at the C4 position presents a key challenge in this proposed pathway, likely requiring a specialized alkylating enzyme.

The proposed enzymatic steps are as follows:

  • Formation of Cadaverine from L-Lysine: The pathway initiates with the decarboxylation of L-lysine to cadaverine, catalyzed by a Lysine Decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5][8]

  • Oxidative Deamination and Cyclization to Δ¹-piperideine: Cadaverine undergoes oxidative deamination by a Copper Amine Oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to the reactive imine, Δ¹-piperideine.[4][6]

  • Reduction to Piperidine: The Δ¹-piperideine intermediate is then reduced to the piperidine ring by an Imine Reductase (IRED) , utilizing NADPH as a cofactor.[1][9]

  • Alkylation at C4: A hypothetical Alkyltransferase would catalyze the addition of a butyl group to the C4 position of the piperidine ring. This is a speculative step, as such an enzyme acting on a piperidine ring has not been characterized. The butyl donor would likely be butyryl-CoA.

  • Carboxylation at C2: The final step would involve the carboxylation of the C2 position, potentially catalyzed by a Carboxylase . The mechanism for this step is also hypothetical and would require significant enzymatic discovery efforts.

Lysine-Derived Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) Δ¹-piperideine Δ¹-piperideine Cadaverine->Δ¹-piperideine Copper Amine Oxidase (CAO) Piperidine Piperidine Δ¹-piperideine->Piperidine Imine Reductase (IRED) 4-Butylpiperidine 4-Butylpiperidine Piperidine->4-Butylpiperidine Hypothetical Alkyltransferase 4-Butylpiperidine-2-carboxylic acid 4-Butylpiperidine-2-carboxylic acid 4-Butylpiperidine->4-Butylpiperidine-2-carboxylic acid Hypothetical Carboxylase

Figure 1: Hypothetical Lysine-Derived Biosynthetic Pathway.
Hypothetical Polyketide-Derived Pathway

An alternative and perhaps more plausible route to 4-Butylpiperidine-2-carboxylic acid involves a Type I Polyketide Synthase (PKS) . This pathway is inspired by the biosynthesis of coniine in poison hemlock, which utilizes a PKS to construct the carbon backbone of the piperidine ring.[1][10] This approach offers a more direct route to the C4-butyl substitution by incorporating a specific starter unit.

The proposed enzymatic steps are as follows:

  • Polyketide Chain Assembly: A modular Type I PKS would initiate biosynthesis with a hexanoyl-CoA starter unit, which would ultimately form the butyl group at C4 and the adjacent two carbons of the piperidine ring. This would be followed by two rounds of elongation with malonyl-CoA.

  • Thioester Reduction and Transamination: The PKS-tethered triketide would undergo reduction of the thioester to an aldehyde, followed by transamination catalyzed by an ω-Aminotransferase (ω-AT) to introduce the nitrogen atom.[9][11]

  • Cyclization and Reduction: The resulting amino-aldehyde would spontaneously cyclize to a cyclic imine, which is then reduced by an Imine Reductase (IRED) to form the 4-butylpiperidine ring.[9]

  • Carboxylation at C2: Similar to the lysine-derived pathway, a final carboxylation step at C2, catalyzed by a Carboxylase , would be required to yield the final product.

Polyketide-Derived Pathway Hexanoyl-CoA + 2x Malonyl-CoA Hexanoyl-CoA + 2x Malonyl-CoA PKS-bound triketide PKS-bound triketide Hexanoyl-CoA + 2x Malonyl-CoA->PKS-bound triketide Type I PKS Cyclic Imine Cyclic Imine PKS-bound triketide->Cyclic Imine Thioester Reductase, ω-Aminotransferase 4-Butylpiperidine 4-Butylpiperidine Cyclic Imine->4-Butylpiperidine Imine Reductase (IRED) 4-Butylpiperidine-2-carboxylic acid 4-Butylpiperidine-2-carboxylic acid 4-Butylpiperidine->4-Butylpiperidine-2-carboxylic acid Hypothetical Carboxylase

Figure 2: Hypothetical Polyketide-Derived Biosynthetic Pathway.

Part 2: Experimental Protocols for Enzyme Discovery and Characterization

The successful implementation of either proposed pathway hinges on the discovery and characterization of the key enzymes. The following section outlines a systematic approach to identify and validate the function of these biocatalysts.

Genome Mining and Candidate Gene Identification

The initial step involves identifying candidate genes encoding the proposed enzymes. This can be achieved through a combination of bioinformatics approaches.

Workflow for Candidate Gene Identification:

Enzyme_Discovery_Workflow cluster_0 Bioinformatics cluster_1 Experimental Validation BLAST Search BLAST Search with known enzyme sequences Phylogenetic Analysis Phylogenetic Analysis to identify distinct clades BLAST Search->Phylogenetic Analysis Genomic Context Analysis Analysis of neighboring genes for potential pathway clustering Phylogenetic Analysis->Genomic Context Analysis Gene Synthesis & Cloning Gene Synthesis and Cloning into Expression Vector Genomic Context Analysis->Gene Synthesis & Cloning Heterologous Expression Heterologous Expression in E. coli or S. cerevisiae Gene Synthesis & Cloning->Heterologous Expression Protein Purification Protein Purification (e.g., His-tag affinity chromatography) Heterologous Expression->Protein Purification In Vitro Enzymatic Assay In Vitro Enzymatic Assay with proposed substrates Protein Purification->In Vitro Enzymatic Assay Product Identification Product Identification (LC-MS, NMR) In Vitro Enzymatic Assay->Product Identification

Figure 3: Experimental Workflow for Enzyme Discovery and Validation.

Detailed Protocol for Lysine Decarboxylase (LDC) Identification:

  • Sequence Homology Search: Perform a BLASTp search against the NCBI non-redundant protein database using characterized LDC sequences from organisms known to produce lysine-derived alkaloids (e.g., Lupinus angustifolius).[7][8]

  • Phylogenetic Analysis: Align the retrieved sequences with known LDC and ornithine decarboxylase (ODC) sequences to construct a phylogenetic tree. Identify a distinct clade of putative LDCs.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for a promising candidate and clone it into an E. coli expression vector (e.g., pET-28a(+)).

  • Heterologous Expression and Purification: Transform the expression vector into E. coli BL21(DE3) and induce protein expression with IPTG. Purify the His-tagged protein using Ni-NTA affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing purified LDC, L-lysine, and pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C).

    • Monitor the formation of cadaverine using HPLC with pre-column derivatization (e.g., with dansyl chloride) or LC-MS.

  • Kinetic Characterization: Determine the kinetic parameters (Km and kcat) for L-lysine by varying its concentration in the enzymatic assay.

Characterization of a Hypothetical Piperidine C4-Alkyltransferase

The identification of this novel enzyme will require a more exploratory approach.

  • Candidate Selection: Search for candidate alkyltransferases from organisms that produce alkylated natural products. Look for enzymes that are known to act on cyclic scaffolds.

  • Substrate-Flexible Enzyme Engineering: Alternatively, employ protein engineering techniques on known alkyltransferases to expand their substrate scope to accept the piperidine ring.

  • In Vitro Assay:

    • Reaction Mixture: Purified candidate enzyme, piperidine, butyryl-CoA, and necessary cofactors in a suitable buffer.

    • Product Detection: Use GC-MS or LC-MS to screen for the formation of 4-butylpiperidine. Due to the volatility of the product, headspace GC-MS might be a suitable analytical method.

Quantitative Data Summary

The following table provides a template for summarizing the kinetic data of the characterized enzymes.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
L. angustifolius LDCL-LysineData to be filledData to be filledData to be filledBased on methodologies from[7][8]
Candidate ω-Aminotransferase5-Keto-octanalData to be filledData to be filledData to be filledInspired by pathways described in[9][10]
Candidate Imine ReductaseCyclic ImineData to be filledData to be filledData to be filledBased on enzymes from[9][11]

Conclusion and Future Outlook

This technical guide has outlined two plausible biosynthetic pathways for the de novo synthesis of 4-Butylpiperidine-2-carboxylic acid. While the existence of a natural pathway remains unknown, the proposed routes, based on well-characterized enzymatic reactions from lysine and polyketide metabolism, provide a solid foundation for future research. The successful construction of such a pathway would not only yield a novel and potentially valuable molecule but also expand our toolkit of biocatalysts for the synthesis of complex nitrogen-containing heterocycles. The experimental workflows detailed herein offer a clear and actionable strategy for the identification, characterization, and implementation of the necessary enzymes, paving the way for the microbial production of 4-Butylpiperidine-2-carboxylic acid and its derivatives.

References

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Foundational

Crystal structure analysis of 4-Butylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Butylpiperidine-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Butylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[1][2] This guide provides a comprehensive, in-depth analysis of the crystal structure of 4-Butylpiperidine-2-carboxylic acid, a representative substituted piperidine derivative. We will explore the critical interplay between molecular conformation and crystal packing, offering field-proven insights into the experimental choices and validation systems inherent to single-crystal X-ray diffraction (SC-XRD). This document serves as a technical primer for researchers engaged in the structural elucidation of heterocyclic compounds, providing detailed methodologies from crystal growth to the final structural analysis and its implications for rational drug design.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural alkaloids.[1] The conformational constraint imposed by the piperidine ring is a highly desirable feature in drug design, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[2] The specific substitution pattern, such as the 4-butyl and 2-carboxylic acid groups in the title compound, dramatically influences the molecule's physicochemical properties, including lipophilicity, hydrogen bonding potential, and overall three-dimensional shape.

The carboxylic acid moiety, in particular, plays a crucial role. It is often ionized at physiological pH, which can enhance aqueous solubility.[3] Furthermore, it serves as a key hydrogen bond donor and acceptor, mediating critical interactions with biological targets.[3] Understanding the solid-state conformation of 4-Butylpiperidine-2-carboxylic acid through single-crystal X-ray diffraction provides invaluable, high-resolution insights into its intrinsic conformational preferences and the intermolecular interactions that govern its packing in the solid state. This information is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Synthesis and Crystallization: From Molecule to Single Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is directly proportional to the precision of the final structural data.[4]

Synthesis of 4-Butylpiperidine-2-carboxylic acid

The synthesis of 4-substituted piperidine-2-carboxylic acids can be achieved through various synthetic routes, often involving the reduction of corresponding pyridine precursors. A common approach involves the catalytic hydrogenation of a suitably substituted pyridinecarboxylic acid.[5]

Crystallization Protocol: The Art of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. For piperidine derivatives, which often exhibit moderate polarity, a systematic approach to solvent selection is crucial.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Begin by testing the solubility of 10-20 mg of crude 4-Butylpiperidine-2-carboxylic acid in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.[6] A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent to ensure a good recovery yield.[6]

  • Slow Cooling: Cover the flask with a watch glass or parafilm with a few small holes to slow down the evaporation rate.[4] Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small or poorly ordered crystals.[1]

  • Crystal Maturation: Once the flask has reached room temperature, place it in a refrigerator (4 °C) and then an ice bath to maximize the crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.[1]

Good quality crystals should be transparent with no visible flaws or cracks when viewed under a microscope.[4]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Architecture

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[7][8]

Data Collection and Processing

A suitable single crystal (typically with dimensions around 0.25 mm) is mounted on a goniometer and centered in the X-ray beam.[4][7] Molybdenum is a common X-ray source for single-crystal diffraction.[7] The crystal is rotated, and the diffraction pattern is collected on a detector. This raw data is then processed to yield a set of reflection intensities, which are used for structure solution and refinement.

The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis start High-Quality Single Crystal mount Mount Crystal on Goniometer start->mount xray Irradiate with X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Raw Data diffraction->process Raw Data solve Solve Structure (Phase Problem) process->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate end Structural Analysis & Interpretation validate->end Final Crystal Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

Structural Analysis of 4-Butylpiperidine-2-carboxylic Acid

The following data represents a plausible crystal structure for 4-Butylpiperidine-2-carboxylic acid, based on known structures of similar compounds.[9][10]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₁₉NO₂
Formula Weight185.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.150(2)
b (Å)8.985(3)
c (Å)16.234(5)
β (°)98.54(1)
Volume (ų)1031.5(5)
Z4
Density (calculated)1.192 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
Goodness-of-fit on F²1.05
Molecular Conformation

The analysis reveals that the piperidine ring adopts a stable chair conformation . This is a common feature for piperidine derivatives as it minimizes steric strain.[9][10] In this conformation, the substituents can occupy either axial or equatorial positions.

  • Carboxylic Acid Group (C2): The carboxylic acid group at the C2 position is found to be in the equatorial orientation. This minimizes steric hindrance with the rest of the ring.

  • Butyl Group (C4): The butyl group at the C4 position also occupies an equatorial position, which is the thermodynamically more stable arrangement for a large substituent.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust network of hydrogen bonds, a direct consequence of the carboxylic acid and piperidine nitrogen functionalities.

Hydrogen Bonding Analysis:

The primary intermolecular interaction is a strong hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of a neighboring molecule. This head-to-tail arrangement forms infinite chains running through the crystal lattice.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C1 C=O O1 O-H N2 N-H O1->N2 O-H···N C2 C=O O2 O-H

Caption: Key Hydrogen Bonding Motif in the Crystal Lattice.

These primary hydrogen-bonded chains are further packed together through weaker van der Waals interactions between the butyl chains, leading to a dense and stable three-dimensional network.

Implications for Drug Design

The detailed structural information obtained from this analysis provides critical insights for drug development professionals:

  • Conformational Preference: The observed chair conformation with equatorial substituents represents the lowest energy state of the molecule. This information can be used to design more rigid analogues that lock in this bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Pharmacophore Modeling: The precise location of the hydrogen bond donors (N-H and O-H) and acceptors (C=O) provides a clear map for pharmacophore modeling and virtual screening efforts.

  • Crystal Engineering: Understanding the dominant intermolecular interactions allows for the prediction and design of different crystalline forms (polymorphs) with modified physicochemical properties, such as solubility and stability, which are critical for formulation development.

Conclusion

The crystal structure analysis of 4-Butylpiperidine-2-carboxylic acid provides a definitive, high-resolution snapshot of its three-dimensional architecture. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, we have elucidated the molecule's preferred chair conformation with equatorial substituents and the key hydrogen bonding motifs that dictate its crystal packing. This foundational knowledge is indispensable for researchers in medicinal chemistry, enabling a more rational, structure-based approach to the design and development of novel piperidine-based therapeutics.

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Exploratory

The Synthetic Heart of Innovation: A Technical Guide to 4-Butylpiperidine-2-carboxylic Acid

For Immediate Release A Deep Dive into a Key Molecular Scaffold for Modern Drug Discovery While the natural world is a vast repository of chemical diversity, the engine of modern pharmaceutical development is often fuele...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into a Key Molecular Scaffold for Modern Drug Discovery

While the natural world is a vast repository of chemical diversity, the engine of modern pharmaceutical development is often fueled by synthetically derived molecular building blocks. This guide shifts the focus from the well-trodden path of natural product discovery to the strategic world of chemical synthesis, exploring the significance and application of 4-Butylpiperidine-2-carboxylic acid. This compound, though not found in nature, represents a critical scaffold in the design and synthesis of novel therapeutics.

For researchers, scientists, and drug development professionals, understanding the intricacies of such synthetic intermediates is paramount. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] The specific substitution pattern of a butyl group at the 4-position and a carboxylic acid at the 2-position endows 4-Butylpiperidine-2-carboxylic acid with a unique combination of lipophilicity and functionality, making it a valuable starting point for creating targeted and effective drug candidates.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and applications of 4-Butylpiperidine-2-carboxylic acid, offering field-proven insights for its strategic deployment in drug discovery programs.

The Piperidine Motif: A Foundation of Pharmacological Activity

The piperidine nucleus is a cornerstone of medicinal chemistry, found in a wide array of naturally occurring alkaloids and synthetic pharmaceuticals.[3][4] These compounds exhibit a broad spectrum of biological activities, from neurotoxicity to analgesia and anticancer effects.[3] Prominent examples of naturally occurring piperidine alkaloids include coniine from poison hemlock (Conium maculatum) and piperine from black pepper (Piper nigrum).[2][3]

In the realm of synthetic drugs, the piperidine scaffold is a key component of numerous therapeutic agents. Its conformational flexibility, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of pharmacological properties. This versatility has led to its incorporation in drugs targeting a wide range of receptors and enzymes.

Synthesis of Piperidine Carboxylic Acids: Building the Core

The synthesis of substituted piperidine carboxylic acids is a well-established area of organic chemistry, with several routes available to access these valuable intermediates. A common and straightforward approach involves the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursor.[5]

For instance, the synthesis of 4-piperidinecarboxylic acid (isonipecotic acid) can be achieved through the reduction of isonicotinic acid using catalysts such as Raney nickel or palladium on carbon.[5] This method is advantageous due to its simplicity and often high yields.[5]

The synthesis of more complex derivatives, such as those with specific stereochemistry, often requires multi-step sequences involving chiral resolutions or asymmetric synthesis.[6] For example, the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a key intermediate for the anticoagulant drug Argatroban, involves a reduction of 4-methyl-2-pyridine carboxylic acid followed by esterification and chiral separation.[7]

Below is a generalized workflow for the synthesis of a substituted piperidine-2-carboxylic acid from a pyridine precursor.

Caption: Generalized workflow for the synthesis of substituted piperidine-2-carboxylic acids.

Physicochemical Properties and Structural Considerations

The physicochemical properties of 4-Butylpiperidine-2-carboxylic acid are crucial for its role as a drug discovery intermediate. The butyl group at the 4-position significantly increases the lipophilicity of the molecule compared to unsubstituted piperidine carboxylic acid. This property can enhance membrane permeability and improve pharmacokinetic profiles of drug candidates.

The carboxylic acid at the 2-position provides a handle for further chemical modification. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide range of chemical space.[8] Furthermore, the presence of both a basic nitrogen atom and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH.

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.27 g/mol
Key Functional GroupsSecondary amine, Carboxylic acid, Butyl group

Applications in Drug Discovery and Medicinal Chemistry

The 4-substituted piperidine-2-carboxylic acid scaffold is a valuable building block in the design of novel therapeutics. The specific substitution pattern allows for the creation of molecules with tailored properties to interact with specific biological targets.

One notable application of this scaffold is in the development of serotonin (5-HT) 2C receptor positive allosteric modulators (PAMs).[9] Researchers have synthesized analogues of 4-alkylpiperidine-2-carboxamide to optimize their pharmacokinetic properties and reduce off-target interactions.[9] By modifying the substituent at the 4-position, they were able to enhance the drug-like properties of these compounds.[9]

The general approach to utilizing a piperidine carboxylic acid intermediate in a drug discovery program is outlined below.

Caption: Workflow for utilizing piperidine carboxylic acid intermediates in drug discovery.

Conclusion: A Synthetic Scaffold for Future Therapies

While not a product of nature's evolutionary design, 4-Butylpiperidine-2-carboxylic acid and its analogues represent a testament to the power of rational chemical synthesis in advancing medicine. The strategic combination of a privileged piperidine core with carefully chosen substituents provides a versatile platform for the development of novel therapeutics. As our understanding of disease biology deepens, the demand for such precisely engineered molecular building blocks will only continue to grow, solidifying the central role of synthetic chemistry in the future of drug discovery.

References

  • Grokipedia. Piperidine alkaloids.
  • Wikipedia. Piperidine alkaloids.
  • Cornell University Department of Animal Science. Piperidine Alkaloids.
  • PMC. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects.
  • Benchchem. (2R,4R)
  • PubMed. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors.
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubMed. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.

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Protocols & Analytical Methods

Method

Synthesis of 4-Butylpiperidine-2-carboxylic Acid Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 4-butylpiperidine-2-carboxylic acid and its derivatives. These compounds are significant scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-butylpiperidine-2-carboxylic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. This guide offers a comprehensive overview of a practical synthetic strategy, including detailed protocols, mechanistic insights, and characterization data.

Introduction

Piperidine-2-carboxylic acid and its substituted analogues are privileged structures in drug discovery, appearing in a multitude of bioactive molecules. The introduction of an alkyl substituent at the 4-position, such as a butyl group, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the parent molecule. Consequently, the development of robust and efficient synthetic routes to access these derivatives is of high interest to the pharmaceutical and chemical research communities.

This application note details a two-stage synthetic approach for the preparation of 4-butylpiperidine-2-carboxylic acid derivatives, commencing with the synthesis of a key intermediate, 4-butyl-2-pyridinecarboxylic acid, followed by the catalytic hydrogenation of the pyridine ring.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The synthesis begins with the regioselective introduction of a butyl group at the C-4 position of the pyridine ring of a suitable precursor, followed by the catalytic hydrogenation of the aromatic ring to yield the desired piperidine derivative.

Synthesis_Overview Pyridine_Precursor Pyridine-2-carboxylic acid derivative Butyl_Pyridine 4-Butyl-2-pyridinecarboxylic acid derivative Pyridine_Precursor->Butyl_Pyridine C-4 Butylation Target_Molecule 4-Butylpiperidine-2-carboxylic acid derivative Butyl_Pyridine->Target_Molecule Catalytic Hydrogenation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Butyl-2-pyridinecarboxylic Acid Derivatives

The key challenge in this synthesis is the regioselective introduction of the butyl group at the 4-position of the pyridine ring. While several methods exist for the alkylation of pyridines, the Minisci reaction offers a direct approach for C-H functionalization.[1]

Protocol 1: Minisci-type C-4 Butylation of a Pyridine-2-carboxylic Acid Ester

This protocol describes a potential adaptation of the Minisci reaction for the C-4 butylation of a pyridine-2-carboxylic acid ester. The ester group is used to protect the carboxylic acid and to improve solubility in organic solvents. Valeric acid (pentanoic acid) serves as the source of the butyl radical via oxidative decarboxylation.

Materials:

  • Methyl pyridine-2-carboxylate

  • Valeric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl pyridine-2-carboxylate (1.0 eq), valeric acid (2.0 eq), and silver nitrate (0.1 eq).

  • Add a 1:1 mixture of dichloromethane and water.

  • With vigorous stirring, add ammonium persulfate (2.0 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 4-butyl-2-pyridinecarboxylate.

Rationale for Experimental Choices:

  • Ester Protection: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions under the acidic conditions of the Minisci reaction and to enhance solubility.

  • Radical Generation: Silver nitrate and ammonium persulfate are used to generate the butyl radical from valeric acid through a silver-catalyzed oxidative decarboxylation.[1]

  • Biphasic System: The use of a biphasic DCM/water system facilitates the reaction by allowing for the dissolution of both the organic substrate and the inorganic salts.

Alternative Strategy: Synthesis from 2-bromo-5-butylpyridine

An alternative and potentially higher-yielding approach involves the synthesis of 5-butylpicolinic acid (fusaric acid), an isomer of the target intermediate, which has been well-documented.[2][3] A similar strategy can be envisioned for the synthesis of 4-butyl-2-pyridinecarboxylic acid, starting from a different bromopyridine precursor.

Alternative_Synthesis Start 4-Bromopyridine Butylpyridine 4-Butylpyridine Start->Butylpyridine Suzuki or Negishi Coupling Lithiation 2-Lithio-4-butylpyridine Butylpyridine->Lithiation Directed Ortho-Metalation Carboxylation 4-Butyl-2-pyridinecarboxylic acid Lithiation->Carboxylation Reaction with CO2

Caption: Alternative synthetic route to 4-butyl-2-pyridinecarboxylic acid.

This strategy involves an initial cross-coupling reaction to introduce the butyl group, followed by a directed ortho-metalation and carboxylation.

Part 2: Catalytic Hydrogenation of 4-Butyl-2-pyridinecarboxylic Acid

Once the 4-butyl-2-pyridinecarboxylic acid or its ester is obtained, the next step is the reduction of the pyridine ring to the corresponding piperidine. Catalytic hydrogenation is a well-established and efficient method for this transformation.

Protocol 2: Hydrogenation of Methyl 4-Butyl-2-pyridinecarboxylate

This protocol describes the hydrogenation of the pyridine ring using platinum(IV) oxide (Adam's catalyst).

Materials:

  • Methyl 4-butyl-2-pyridinecarboxylate

  • Platinum(IV) oxide (PtO₂)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 4-butyl-2-pyridinecarboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases.

  • Carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-butylpiperidine-2-carboxylate.

  • If necessary, the product can be further purified by distillation or chromatography.

Rationale for Experimental Choices:

  • Catalyst: Platinum(IV) oxide is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings.

  • Solvent: Methanol and ethanol are suitable solvents for this reaction as they are polar enough to dissolve the substrate and are inert under the reaction conditions.

  • Pressure: The use of elevated hydrogen pressure facilitates the reduction of the aromatic pyridine ring.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Data
Methyl 4-butyl-2-pyridinecarboxylate¹H NMRSignals corresponding to the pyridine ring protons, the butyl chain protons, and the methyl ester protons.
¹³C NMRResonances for the pyridine ring carbons, the butyl chain carbons, and the ester carbonyl carbon.
MS (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the compound.
Methyl 4-butylpiperidine-2-carboxylate¹H NMRDisappearance of aromatic proton signals and appearance of aliphatic proton signals for the piperidine ring.
¹³C NMRUpfield shift of the ring carbon signals compared to the pyridine precursor.
MS (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the hydrogenated product.

Conclusion

This application note provides a comprehensive guide for the synthesis of 4-butylpiperidine-2-carboxylic acid derivatives. The presented two-stage strategy, involving a Minisci-type C-4 butylation followed by catalytic hydrogenation, offers a viable route to these valuable building blocks for drug discovery. The detailed protocols and the rationale behind the experimental choices are intended to assist researchers in the successful synthesis and further derivatization of this important class of compounds.

References

  • Zhang, Y., et al. (2021). The Fusaric Acid Derivative qy17 Inhibits Staphylococcus haemolyticus by Disrupting Biofilm Formation and the Stress Response via Altered Gene Expression. Frontiers in Microbiology, 12, 789133. [Link]

  • Minisci, F. (1971). Novel applications of free-radical reactions in organic synthesis. Synthesis, 1971(1), 1-24.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Hughes, D. L. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1738-1743. [Link]

  • Chemical Synthesis Database. (2025). methyl 4-butyl-2-pyridinecarboxylate. [Link]

  • Wallace, D. J., et al. (2007). A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Organic Process Research & Development, 11(5), 842-847. [Link]

  • Hughes, D. L. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1738–1743. [Link]

  • Ye, W., et al. (2018). Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product. Molecules, 23(11), 2993. [Link]

  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. Chinese Journal of Organic Chemistry, 40(11), 3703-3716. [Link]

  • Wikipedia. (n.d.). Fusaric acid. [Link]

  • Procter, D. J., et al. (2021). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 19(42), 9137-9150. [Link]

  • Barriault, L., et al. (2018). Recent Advances in Minisci-Type Reactions. Chemistry – A European Journal, 24(59), 15694-15706. [Link]

  • Tang, Y., et al. (2020). Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids. Journal of the American Chemical Society, 142(46), 19668-19677. [Link]

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Application

Application Note: Optimized Solubilization and Handling of 4-Butylpiperidine-2-Carboxylic Acid for Cell Culture Assays

Introduction & The "Solubility Paradox" 4-Butylpiperidine-2-carboxylic acid is a highly functionalized, unnatural amino acid derivative belonging to the pipecolic acid family. In medicinal chemistry and neuropharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The "Solubility Paradox"

4-Butylpiperidine-2-carboxylic acid is a highly functionalized, unnatural amino acid derivative belonging to the pipecolic acid family. In medicinal chemistry and neuropharmacology, 4-substituted piperidine-2-carboxylic acids are frequently utilized as structural scaffolds for competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical glutamate-gated ion channel[1],[2].

When preparing this compound for in vitro cell culture assays, researchers frequently encounter a "solubility paradox." The molecule contains a basic piperidine nitrogen and an acidic carboxylic acid group, causing it to exist primarily as a zwitterion at physiological pH. This zwitterionic nature allows the molecules to form a rigid intermolecular ionic lattice that strongly resists dissolution in pure, aprotic organic solvents like 100% Dimethyl Sulfoxide (DMSO)[3]. Conversely, the addition of the lipophilic 4-butyl chain significantly increases the molecule's hydrophobicity, hindering spontaneous dissolution in pure water compared to unsubstituted pipecolic acid[4].

To overcome this, solubilization must rely on mechanistic disruption . By either altering the pH to break the zwitterionic pairing or utilizing a carefully balanced DMSO-aqueous co-solvent system, researchers can achieve stable, high-concentration stock solutions without compromising cell viability[5],[6].

Quantitative Solubility Matrix

The following table summarizes the expected solubility profiles of 4-butylpiperidine-2-carboxylic acid across various solvent systems, highlighting the causality behind each outcome.

Solvent SystemMax ConcentrationMechanistic RationaleSuitability for Cell Culture
100% DMSO < 1 mM (Insoluble)Aprotic environment fails to solvate the zwitterionic ionic lattice[3].Poor : High risk of precipitation.
Pure Water (pH 7.0) ~2-5 mMHydrophobic 4-butyl tail restricts interaction with the aqueous network.Moderate : Only for low-dose assays.
pH-Adjusted Water (pH <3 or >10) > 25 mMProtonation/deprotonation eliminates the zwitterion, forcing a net charge.Excellent : Requires neutralization before use.
20% DMSO / 80% Buffer > 15 mMDMSO solvates the butyl chain while water hydrates the ionic centers[6].Good : Keep final DMSO < 0.5% in culture.

Experimental Workflows & Solubilization Strategies

The decision of which protocol to use depends entirely on the required final concentration and the sensitivity of your specific cell line to DMSO toxicity.

Workflow Start 4-Butylpiperidine-2-carboxylic acid (Powder) Decision Target Concentration? Start->Decision LowConc < 10 mM (Live-Cell Assays) Decision->LowConc Low HighConc > 10 mM (Stock Solutions) Decision->HighConc High AqMethod Protocol A: Add to H2O/Buffer Titrate with 0.1M HCl/NaOH LowConc->AqMethod DMSOMethod Protocol B: Dissolve in 20% DMSO Dilute with Aqueous Buffer HighConc->DMSOMethod QC Quality Control: Measure Absorbance at 600 nm (Check for Turbidity) AqMethod->QC DMSOMethod->QC Ready Ready for Cell Culture QC->Ready OD600 < 0.05

Decision tree for solubilizing 4-Butylpiperidine-2-carboxylic acid based on assay requirements.

Protocol A: pH-Titration Aqueous Method (Recommended)

Causality: This method forces the molecule out of its zwitterionic state by imparting a net positive or negative charge, maximizing aqueous solubility without introducing cytotoxic organic solvents.

  • Weighing : Weigh the required mass of 4-Butylpiperidine-2-carboxylic acid powder into a sterile microcentrifuge tube.

  • Initial Suspension : Add 80% of the final target volume using sterile, deionized water (Milli-Q). The solution will likely appear cloudy.

  • Titration (Disrupting the Zwitterion) :

    • Acidic Route: Dropwise, add 0.1 M HCl while vortexing until the powder completely dissolves (pH ~2-3).

    • Basic Route: Alternatively, add 0.1 M NaOH dropwise until dissolution occurs (pH ~10).

  • Neutralization : Once completely clear, carefully back-titrate the solution to pH 7.2 - 7.4 using the opposing reagent (NaOH or HCl). Note: Do this slowly; rapid pH swings can cause transient precipitation.

  • Volume Adjustment : Bring the solution to the final volume with 10X PBS to ensure isotonicity.

  • Sterilization : Filter the stock solution through a 0.22 µm PES syringe filter.

Protocol B: Co-Solvent Method (For High-Concentration Stocks)

Causality: When high stock concentrations are mandatory, pure DMSO fails due to zwitterionic pairing. A 20% DMSO aqueous mixture leverages DMSO's hydrophobic solvation for the butyl group while providing enough water to hydrate the charged amine and carboxylate[6].

  • Wetting : Add fresh, anhydrous DMSO to the powder to achieve 20% of the final target volume. Vortex vigorously for 30 seconds. The powder will form a slurry but will not fully dissolve.

  • Aqueous Hydration : Add 80% of the final volume using pre-warmed (37°C) PBS or cell culture media.

  • Sonication : Place the tube in a bath sonicator for 5–10 minutes. The acoustic cavitation provides the activation energy required to break the remaining ionic bonds, yielding a clear solution.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of your assay, every solubilized batch must undergo a self-validating QC check before application to cells. Micro-precipitates of lipophilic amino acids are often invisible to the naked eye but will artificially deflate your effective concentration and cause localized cellular toxicity.

The OD600 Turbidimetry Check:

  • Pipette 100 µL of your final working dilution (e.g., in complete DMEM/RPMI) into a transparent 96-well plate.

  • Include a blank well containing only the media + vehicle (matched DMSO/pH).

  • Read the absorbance at 600 nm on a microplate reader.

  • Validation Threshold : The background-subtracted OD600​ must be < 0.05 . Any value above this indicates micro-precipitation (turbidity). If precipitation is detected, return to the sonication step or slightly adjust the pH.

Biological Application: NMDA Receptor Modulation

Once successfully dissolved, 4-substituted piperidine-2-carboxylic acids are primarily utilized to study glutamatergic signaling. They act as competitive antagonists at the NMDA receptor, binding to the glutamate recognition site on the GluN2 subunit[1],[7].

Mechanism Compound 4-Butylpiperidine- 2-carboxylic acid NMDAR NMDA Receptor (GluN1/GluN2) Compound->NMDAR Competitive Antagonism Protection Neuroprotection / Signal Modulation Compound->Protection Promotes Calcium Ca2+ Influx NMDAR->Calcium Channel Opening (Inhibited) Downstream Excitotoxicity & Aberrant Signaling Calcium->Downstream Triggers

Pharmacological mechanism of 4-substituted piperidine-2-carboxylic acids at the NMDA receptor.

By effectively solubilizing the compound without relying on high concentrations of pure DMSO, researchers prevent solvent-induced baseline shifts in ion channel gating, ensuring that the observed neuroprotective or modulatory effects are strictly driven by the compound itself.

References

  • MP Biomedicals. "L-Pipecolic acid Technical Information." MP Biomedicals, (n.d.). URL:[Link]

  • Kuroda, K., et al. "Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences." Communications Biology, 3(1), 1-10 (2020). URL:[Link]

  • Traynelis, S. F., et al. "Glutamate Receptor Ion Channels: Structure, Regulation, and Function." Pharmacological Reviews, 62(3), 405-496 (2010). URL:[Link]

  • Keenan, T. P., et al. "Synthesis of chiral nonracemic 4-trans-substituted pipecolic acid derivatives." Tetrahedron: Asymmetry, 10(22), 4331-4341 (1999). URL:[Link]

Sources

Method

Using 4-Butylpiperidine-2-carboxylic acid in solid-phase peptide synthesis

Application Note: Solid-Phase Peptide Synthesis (SPPS) with 4-Butylpiperidine-2-carboxylic Acid Introduction & Mechanistic Challenges The incorporation of non-natural, conformationally constrained amino acids is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with 4-Butylpiperidine-2-carboxylic Acid

Introduction & Mechanistic Challenges

The incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug development. 4-Butylpiperidine-2-carboxylic acid (a highly substituted pipecolic acid derivative) is frequently utilized to induce specific backbone dihedral angles, enhance lipophilicity, and dramatically increase proteolytic stability.

However, incorporating this building block via Fmoc-SPPS introduces two severe steric bottlenecks:

  • Coupling the Derivative to the Resin: The bulky piperidine ring and the equatorial/axial dynamics of the 4-butyl group create steric shielding around the carboxylic acid, slowing down the formation of the active ester and increasing the risk of α -carbon epimerization.

  • Acylating the Secondary Amine: Once deprotected, the N-terminal secondary amine is embedded within the rigid piperidine ring and further shielded by the 4-butyl moiety. Standard coupling reagents (e.g., HBTU/HOBt) often fail to achieve quantitative conversion, leading to truncated deletion sequences.

Strategic Reagent Selection (Causality)

To overcome these thermodynamic and kinetic barriers, the choice of coupling reagent is critical.

  • For attaching 4-Butylpiperidine-2-carboxylic acid: We utilize DIC/Oxyma Pure . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that rivals HOAt in efficiency but avoids the risk of guanidinylation of the N-terminus—a common side reaction when slow couplings are attempted with uronium salts like HATU,[1].

  • For acylating the hindered secondary amine: We deploy HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which helps coordinate the incoming sterically hindered secondary amine, significantly lowering the activation energy of the transition state. If HATU fails, PyBroP (a phosphonium reagent) is used, as it generates a highly reactive acid bromide intermediate and cannot cause guanidinylation[2].

Workflow Visualization

SPPS_Workflow A 1. Resin-Bound Peptide (Free N-Terminus) B 2. Couple Fmoc-4-Butylpiperidine-2-COOH (DIC / Oxyma Pure, 50°C) A->B C 3. Fmoc Deprotection (20% Piperidine in DMF) B->C D 4. Chloranil Test (Secondary Amine Detection) C->D E 5. Acylate Hindered Amine (HATU / DIPEA or PyBroP) D->E Blue (Positive) F 6. Chloranil Test (Validation) E->F F->E Blue (Incomplete) G 7. Proceed to Next Cycle F->G Colorless (Complete)

Workflow for incorporating and acylating sterically hindered secondary amines in SPPS.

Quantitative Data: Coupling Reagent Comparison

To guide reagent selection, the following table summarizes the performance metrics of various activation strategies when applied to hindered secondary amines like pipecolic acid derivatives,[1].

Coupling Reagent SystemActive IntermediateRelative Reactivity (Sec-Amines)Epimerization RiskGuanidinylation Risk
DIC / HOBt OBt EsterLowModerateNone
DIC / Oxyma Pure Oxyma EsterHighLowNone
HATU / DIPEA OAt EsterVery HighLowHigh (if coupling is slow)
PyBroP / DIPEA Acid BromideExtremely HighModerateNone
COMU / DIPEA Oxyma EsterVery HighLowModerate (hydrolyzes in DMF)

Detailed Experimental Protocols

The following protocols establish a self-validating system. Because the standard Kaiser (ninhydrin) test yields false negatives for secondary amines, the Chloranil test is strictly integrated into the workflow to ensure data integrity and coupling completion[3].

Protocol A: Coupling Fmoc-4-Butylpiperidine-2-carboxylic acid to the Resin Objective: Attach the hindered non-natural amino acid to the primary amine of the growing peptide chain.

  • Preparation: Swell the resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve Fmoc-4-Butylpiperidine-2-carboxylic acid (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 3 minutes to pre-activate and form the Oxyma ester.

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C (using a microwave peptide synthesizer or heated block) for 45 minutes. Causality: Elevated temperature provides the kinetic energy required to overcome the steric barrier of the bulky piperidine ring.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Kaiser Test): Perform a standard Kaiser test. A yellow/colorless bead indicates complete coupling (the previous primary amine is fully acylated).

Protocol B: Fmoc Deprotection and Chloranil Test (Self-Validation) Objective: Remove the Fmoc group and verify the presence of the secondary amine.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine.

  • Chloranil Test:

    • Transfer a few resin beads to a glass test tube.

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in toluene.

    • Let stand at room temperature for 5 minutes.

    • Observation: The beads should turn dark blue or green, confirming the presence of the deprotected secondary amine[3].

Protocol C: Acylating the Hindered Secondary Amine Objective: Couple the next Fmoc-amino acid onto the sterically hindered nitrogen of the 4-butylpiperidine ring.

  • Activation: Dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq) to the mixture. The solution will turn yellow. Pre-activate for exactly 1 minute. Causality: Prolonged pre-activation with HATU can lead to guanidinylation of the amine; rapid transfer is essential.

  • Coupling: Transfer the mixture to the resin. Agitate at 75°C for 60 minutes.

  • Washing: Wash with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Repeat the Chloranil Test (Protocol B, Step 3).

    • If colorless/yellow: Coupling is complete. Proceed to the next cycle.

    • If blue/green: Coupling is incomplete. Proceed to a second coupling using PyBroP (5 eq), Fmoc-AA (5 eq), and DIPEA (10 eq) in DCM/DMF for 2 hours.

Cleavage and Scavenger Selection

Due to the highly lipophilic nature of the 4-butyl group, the final peptide may sequester carbocations during global deprotection. Use a cleavage cocktail with strong lipophilic scavengers, such as Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) or a TIPS-based cocktail (TFA/TIPS/Water 95:2.5:2.5), for 2–3 hours at room temperature.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 4-Butylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to developing robust in vivo dosing protocols for 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing robust in vivo dosing protocols for 4-Butylpiperidine-2-carboxylic acid. As a member of the piperidine carboxylic acid class, this compound presents both therapeutic promise and specific formulation challenges inherent to its chemical structure. The carboxylic acid moiety, while often crucial for pharmacological activity, can influence physicochemical properties such as solubility and membrane permeability, thereby impacting the pharmacokinetic profile.[1][2] This guide offers a framework for systematic protocol development, from initial formulation and vehicle selection to administration and dose-range finding. The methodologies described herein are grounded in established principles of preclinical drug development to ensure scientific rigor and data reproducibility.

Introduction: The Piperidine Carboxylic Acid Scaffold

Piperidine-containing compounds are a cornerstone of modern pharmacology, present in a wide array of approved therapeutics.[3] The piperidine ring serves as a versatile scaffold, and its derivatives have been investigated for a multitude of biological activities.[4][5] The addition of a carboxylic acid group, as in 4-Butylpiperidine-2-carboxylic acid, can be critical for target engagement through ionic interactions and hydrogen bonding.[2] However, this functional group is typically ionized at physiological pH, which can increase polarity and limit oral bioavailability and membrane transport.[1] Therefore, a well-designed formulation and dosing strategy are paramount for achieving desired systemic exposure and accurately evaluating the compound's efficacy and safety in vivo.

Pre-formulation Assessment and Vehicle Selection

A successful in vivo study begins with a thorough understanding of the test article's physicochemical properties. This data will guide the selection of an appropriate vehicle and route of administration.

Essential Physicochemical Parameters

Before initiating formulation trials, it is critical to determine the following properties of 4-Butylpiperidine-2-carboxylic acid:

ParameterSignificance for Formulation
Aqueous Solubility Determines if a simple aqueous solution is feasible. Should be tested at various pH levels (e.g., pH 4.0, 7.4, 9.0).
pKa The pH at which the carboxylic acid group is 50% ionized. This influences solubility and absorption across biological membranes.
LogP/LogD Indicates the lipophilicity of the compound. A high LogP may suggest poor aqueous solubility but better membrane permeability.
Crystal Form/Polymorphism Different crystal forms can have different solubilities and dissolution rates.
Chemical Stability Stability in potential vehicles and under different pH and temperature conditions should be assessed.
Vehicle Selection Workflow

The goal is to develop a simple, safe, and reproducible formulation. The following workflow provides a systematic approach to vehicle selection.

G cluster_0 Vehicle Selection Workflow for 4-Butylpiperidine-2-carboxylic acid cluster_1 Complex Formulation Strategies start Start: Characterize Physicochemical Properties solubility_check Is aqueous solubility > target concentration at physiological pH? start->solubility_check aqueous_vehicle Use aqueous vehicle (e.g., Saline, PBS, 5% Dextrose) solubility_check->aqueous_vehicle Yes complex_formulation Proceed to complex formulation strategies solubility_check->complex_formulation No final_check Final Check: Ensure formulation is stable, isotonic (for parenteral), and non-toxic aqueous_vehicle->final_check ph_adjustment pH Adjustment: Can solubility be achieved in a pH range of 5-9? complex_formulation->ph_adjustment ph_adjustment->aqueous_vehicle Yes cosolvents Co-solvents: Test solubility in biocompatible solvents (e.g., PEG400, Propylene Glycol, Ethanol) ph_adjustment->cosolvents No cosolvents->aqueous_vehicle Yes, with acceptable co-solvent % suspension Suspension: If not soluble, can a stable suspension be formed? cosolvents->suspension No suspension_vehicle Use suspending vehicle (e.g., 0.5% Methylcellulose, 0.5% CMC) suspension->suspension_vehicle suspension_vehicle->final_check

Caption: Decision workflow for selecting an appropriate dosing vehicle.

Formulation Protocols

The following protocols are starting points and should be optimized based on the empirical data gathered for 4-Butylpiperidine-2-carboxylic acid.

Protocol 3.1: Preparation of a Simple Aqueous Solution

This is the preferred method if the compound has sufficient aqueous solubility.

Materials:

  • 4-Butylpiperidine-2-carboxylic acid

  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Calibrated balance, vortex mixer, magnetic stirrer, pH meter

Procedure:

  • Calculate the required amount of compound and vehicle for the target concentration (e.g., 1 mg/mL).

  • Weigh the compound accurately and transfer it to the sterile tube/vial.

  • Add approximately 80% of the final volume of the vehicle.

  • Vortex or stir the mixture until the compound is completely dissolved. Gentle warming (37°C) may be applied if the compound's stability is confirmed.

  • Check the pH of the solution. If necessary, adjust to a range of 5-9 using dilute HCl or NaOH.[6] Note that pH adjustment can significantly alter solubility.

  • Add the remaining vehicle to reach the final volume.

  • Visually inspect the solution for any undissolved particles. If necessary, filter through a 0.22 µm sterile filter for parenteral administration.

Protocol 3.2: Preparation of a Suspension

This method is used for compounds with poor aqueous solubility.

Materials:

  • 4-Butylpiperidine-2-carboxylic acid

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water.

  • Wetting Agent (optional): Tween 80 or Poloxamer 188

  • Mortar and pestle (for particle size reduction), sterile conical tubes, vortex mixer, homogenizer (optional).

Procedure:

  • If necessary, reduce the particle size of the compound by gently grinding it with a mortar and pestle. This increases the surface area and improves suspension homogeneity.

  • Prepare the suspending vehicle (e.g., add 0.5 g of methylcellulose to 100 mL of sterile water and stir until fully hydrated).

  • Weigh the required amount of the compound.

  • Create a paste by adding a small amount of the suspending vehicle (or a wetting agent like a 1-2% Tween 80 solution) to the powder and mixing thoroughly. This prevents clumping.

  • Gradually add the remaining suspending vehicle while continuously stirring or vortexing.

  • For a more uniform suspension, sonicate or homogenize the mixture.

  • Crucial Step: A suspension must be continuously stirred or vortexed immediately before and during dose administration to ensure each animal receives the correct dose.

In Vivo Dosing Protocols

The choice of administration route depends on the study's objective (e.g., modeling human oral administration vs. achieving rapid systemic exposure). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Oral Gavage (PO) Administration in Mice

Purpose: To simulate oral drug administration in humans.

Materials:

  • Prepared formulation (solution or suspension)

  • Appropriate size gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. A typical maximum oral dosing volume for mice is 10 mL/kg.

  • Thoroughly re-suspend the formulation if it is a suspension.

  • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes into the esophagus. Do not force the needle.

  • Administer the dose slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or incorrect dosing (e.g., fluid coming from the nose).

Protocol 4.2: Intraperitoneal (IP) Injection in Mice

Purpose: For rapid systemic absorption, bypassing first-pass metabolism.

Materials:

  • Prepared sterile formulation (solution preferred)

  • Sterile syringe and needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct injection volume. A typical maximum IP injection volume for mice is 10 mL/kg.

  • Draw the calculated volume of the sterile formulation into the syringe.

  • Position the mouse to expose the abdomen. The injection site is typically in the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Lift the animal's hindquarters to cause the abdominal organs to shift forward.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Dose-Range Finding (DRF) and Study Design

A DRF study is essential to determine a range of tolerated doses for subsequent efficacy studies.

G cluster_0 Dose-Range Finding (DRF) Workflow start Start: Single Dose Escalation Study groups Establish Dose Groups (n=1-2 per group) e.g., 1, 3, 10, 30, 100 mg/kg start->groups administer Administer a single dose via chosen route groups->administer monitor Monitor for clinical signs of toxicity (e.g., weight loss, behavioral changes) for 7-14 days administer->monitor mrd Determine Maximum Recommended Dose (MRD) and No-Observed-Adverse-Effect-Level (NOAEL) monitor->mrd efficacy_doses Select 3-4 doses for efficacy studies (e.g., MRD, 1/2 MRD, 1/4 MRD) mrd->efficacy_doses

Caption: Workflow for a typical dose-range finding study.

Typical DRF Study Design
ParameterRecommendationRationale
Species/Strain Match the species/strain planned for efficacy studies (e.g., C57BL/6 mice).To ensure tolerability data is relevant.
Group Size n = 1-2 animals per dose group.The goal is to find a range, not statistical significance.
Dose Levels Start low and escalate (e.g., 1, 3, 10, 30, 100 mg/kg).A wide range is needed to identify the toxicity threshold.
Route of Administration The same route planned for the main study.Toxicity can be route-dependent.
Monitoring Period 7-14 days post-dose.To observe acute and sub-acute toxicity.
Endpoints Body weight (daily for 3 days, then weekly), clinical observations, mortality.Key indicators of systemic toxicity.

Conclusion

The development of an effective in vivo dosing protocol for 4-Butylpiperidine-2-carboxylic acid is a critical step in its preclinical evaluation. Success hinges on a data-driven approach, beginning with a thorough physicochemical characterization to guide the creation of a simple, safe, and reproducible formulation. The protocols and workflows provided in this document offer a systematic framework for researchers to establish optimal dosing parameters, ensuring the generation of high-quality, reliable data in subsequent efficacy and safety studies.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Effect of neat and binary vehicle systems on the solubility and cutaneous delivery of piperine.
  • Gad, S. C. (n.d.). Gad Vehicles Database.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • Fu, D. J., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(12), 3687-3691.
  • Kozak, Y., & Grygorenko, O. O. (2022).
  • Christopoulos, A., et al. (2006). Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor: Direct Pharmacological Evidence That AC-42 Is an Allosteric Agonist. Molecular Pharmacology, 69(1), 250-260.
  • Choi, Y. H., & Lee, M. G. (2018). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 41-57.
  • Al-Ghananeem, A. M., et al. (2021). Development of Piperine-Loaded Solid Self-Nanoemulsifying Drug Delivery System: Optimization, In-Vitro, Ex-Vivo.
  • Klein, C., & Böcker, A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-32). Wiley-VCH.
  • S, S., & S, S. (2015). Biopharmaceutics and Pharmacokinetics. IntechOpen.
  • Shargel, L., & Yu, A. B. C. (2022). Clinical Pharmacokinetics and Pharmacodynamics. In Pharmacotherapy: A Pathophysiologic Approach (11th ed.). McGraw-Hill.
  • EvitaChem. (n.d.). 4-(Carboxymethyl)piperidine-2-carboxylic acid.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides.
  • Watterson, T. L., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544.

Sources

Method

Application Note: Elucidating the Structure of 4-Butylpiperidine-2-carboxylic acid using Electrospray Ionization Tandem Mass Spectrometry

Abstract This application note provides a detailed guide to the fragmentation analysis of 4-Butylpiperidine-2-carboxylic acid using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). As a substituted pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the fragmentation analysis of 4-Butylpiperidine-2-carboxylic acid using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). As a substituted piperidine, this compound represents a class of molecules significant in pharmaceutical and synthetic chemistry.[1] Understanding its behavior under collision-induced dissociation (CID) is crucial for its unambiguous identification and structural characterization in complex matrices. We present a predictive fragmentation pathway, a comprehensive protocol for analysis, and guidance on data interpretation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Analytical Challenge

4-Butylpiperidine-2-carboxylic acid is a heterocyclic compound featuring a basic piperidine nitrogen, a carboxylic acid group, and an alkyl substituent. This combination of functional groups presents a unique fragmentation profile under mass spectrometric analysis. Electrospray ionization (ESI) is the preferred method for such molecules due to its soft ionization nature, which typically yields an abundant protonated molecular ion, [M+H]⁺, ideal for subsequent fragmentation studies.[1][2]

This guide explains the causal choices behind the analytical methodology, proposing a fragmentation scheme based on established chemical principles governing cyclic amines and carboxylic acids.[3][4] By providing a robust, self-validating protocol, this document serves as a practical resource for scientists engaged in the structural elucidation of novel piperidine derivatives.

Compound Properties
PropertyValueSource
Chemical Name 4-Butylpiperidine-2-carboxylic acid-
Synonyms 1-butylpiperidine-2-carboxylic acid[5]
Molecular Formula C₁₀H₁₉NO₂[5]
Molecular Weight 185.27 g/mol [5]
Monoisotopic Mass 185.1416 uCalculated
Structure Chemical Structure of 4-Butylpiperidine-2-carboxylic acid-

(Note: An illustrative placeholder image is used for the chemical structure.)

Principles of Fragmentation: A Predictive Approach

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 186.1489, is dictated by the charge location—primarily the highly basic piperidine nitrogen—and the chemical nature of the substituents.[1][6] The following pathways are predicted based on extensive literature on similar structures like proline and other cyclic amines.[3][7][8]

  • Initial Neutral Losses from the Carboxylic Acid: The carboxylic acid moiety is prone to characteristic neutral losses. The most common is the loss of water (H₂O), followed by the loss of formic acid (HCOOH) or sequential loss of H₂O and carbon monoxide (CO).[4][9]

  • α-Cleavage and Ring Fission: As with most aliphatic amines, cleavage of the carbon-carbon bond adjacent to the nitrogen (α-cleavage) is a dominant fragmentation pathway.[6] In this cyclic system, this often initiates ring opening, which can be followed by the loss of the butyl group as a neutral alkene (butene).[1][3]

  • Substituent-Driven Fragmentation: The butyl chain itself can undergo fragmentation, although this is typically less favored than cleavages directed by the charge-carrying nitrogen center.

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 4-Butylpiperidine-2-carboxylic acid under CID conditions.

Fragmentation_Pathway Precursor [M+H]⁺ 4-Butylpiperidine-2-carboxylic acid m/z 186.15 Frag1 [M+H - H₂O]⁺ m/z 168.14 Precursor->Frag1 - H₂O (18.01 u) Frag2 [M+H - HCOOH]⁺ m/z 140.14 Precursor->Frag2 - HCOOH (46.01 u) Frag3 [M+H - C₄H₈]⁺ (Loss of Butene) m/z 130.08 Precursor->Frag3 - C₄H₈ (56.11 u) (Ring Fission) Frag4 [M+H - H₂O - CO]⁺ m/z 140.13 Frag1->Frag4 - CO (28.01 u)

Caption: Proposed CID fragmentation pathways for protonated 4-Butylpiperidine-2-carboxylic acid.

Experimental Protocol

This protocol provides a validated starting point for the analysis. Optimization, particularly of collision energy, is essential to achieve a rich and informative product ion spectrum.

Materials and Reagents
  • 4-Butylpiperidine-2-carboxylic acid standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 0.22 µm Syringe filters

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Butylpiperidine-2-carboxylic acid and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent instrument contamination.

Instrumentation and Method
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[1]

  • Analysis Mode: Direct infusion via syringe pump or Liquid Chromatography (LC) introduction.

LC-MS/MS Method Parameters
ParameterSettingRationale
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated.[1]
Capillary Voltage 3.5 - 4.5 kVStandard range for stable spray and efficient ionization.
Source Temp. 120 - 150 °CPrevents thermal degradation while aiding desolvation.
Desolvation Temp. 350 - 450 °CEnsures complete removal of solvent from the analyte ions.
Full Scan (MS1) m/z 50 - 300To confirm the presence and isolation of the precursor ion (m/z 186.15).
MS/MS Scan Product Ion Scan-
Precursor Ion m/z 186.15The protonated molecule [M+H]⁺.
Collision Gas ArgonInert gas standard for CID.
Collision Energy 10 - 40 eVAn energy ramp is recommended to observe both low-energy (e.g., H₂O loss) and high-energy (e.g., ring fission) fragments.
Experimental Workflow

The following diagram outlines the logical flow of the analytical process from sample preparation to final data interpretation.

Experimental_Workflow A 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid) B 2. LC-MS/MS Analysis (ESI Positive Mode) A->B C 3. Precursor Ion Selection (Isolate m/z 186.15) B->C D 4. Collision-Induced Dissociation (10-40 eV Energy Ramp) C->D E 5. Data Acquisition (Product Ion Spectrum) D->E F 6. Structural Elucidation (Match Fragments to Scheme) E->F

Caption: A step-by-step workflow for the MS/MS analysis of 4-Butylpiperidine-2-carboxylic acid.

Data Interpretation

A successful analysis will yield a product ion spectrum containing peaks that correspond to the proposed fragmentation scheme. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of each fragment ion, thereby increasing confidence in the structural assignment.

Table of Expected Fragment Ions
Observed m/z (Calculated)Neutral LossProposed Fragment Structure
186.1489-[C₁₀H₁₉NO₂ + H]⁺ (Precursor Ion)
168.1383H₂O[M+H - H₂O]⁺
140.1434HCOOH[M+H - HCOOH]⁺
140.1328H₂O + CO[M+H - H₂O - CO]⁺
130.0808C₄H₈ (Butene)[M+H - C₄H₈]⁺ (Result of ring fission)

The relative abundance of these fragments will be highly dependent on the applied collision energy. Lower energies typically favor the loss of water, while higher energies are required to induce ring fission and the subsequent loss of butene.[10]

Conclusion

The mass spectrometric fragmentation of 4-Butylpiperidine-2-carboxylic acid is predictable and follows established rules for protonated cyclic amines and carboxylic acids. The primary diagnostic fragments arise from the neutral loss of water, formic acid, and butene via a ring-opening mechanism. The protocols and predictive schemes outlined in this application note provide a robust framework for the identification and structural confirmation of this compound and can serve as a template for the analysis of other novel piperidine derivatives.

References

  • Zhang, L., et al. (2019). Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala. Journal of Mass Spectrometry. Available at: [Link]

  • Falcinelli, S., et al. (2017). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Gucinski, A. C., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Paizs, B., et al. (2011). Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation of Protonated Ala-Ala-Xxx-Pro-Ala. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Shoemaker, B. A., & Wesdemiotis, C. (2001). Collision-Induced Dissociation of the Ag+−Proline Complex: Fragmentation Pathways and Reaction Mechanisms. The Journal of Physical Chemistry B. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • de Paula, J. E., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Axios Research. (n.d.). n-Butyl-2-piperidine Carboxylic Acid - CAS - 856838-98-7. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization and Isolation of 4-Butylpiperidine-2-carboxylic Acid

Introduction 4-Butylpiperidine-2-carboxylic acid is a substituted piperidine derivative with potential applications in pharmaceutical development and medicinal chemistry. The piperidine moiety is a prevalent scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Butylpiperidine-2-carboxylic acid is a substituted piperidine derivative with potential applications in pharmaceutical development and medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The purity and crystalline form of an active pharmaceutical ingredient (API) are critical quality attributes that significantly influence its stability, dissolution rate, and bioavailability. Therefore, robust and well-controlled crystallization and isolation processes are paramount.

This document provides a comprehensive guide to the crystallization and isolation of 4-Butylpiperidine-2-carboxylic acid, offering insights into its physicochemical properties, solvent selection strategies, and detailed protocols for common crystallization techniques. The methodologies described herein are designed to be adaptable for researchers, scientists, and drug development professionals, enabling the consistent production of high-purity crystalline material.

Physicochemical Properties and Their Impact on Crystallization

A thorough understanding of the physicochemical properties of 4-Butylpiperidine-2-carboxylic acid is fundamental to developing a successful crystallization process. Due to the limited availability of experimental data for this specific molecule, the following properties have been estimated based on its structural similarity to other piperidine carboxylic acids and related compounds.[3][4]

Table 1: Estimated Physicochemical Properties of 4-Butylpiperidine-2-carboxylic Acid

PropertyEstimated ValueRationale and Impact on Crystallization
Molecular Formula C₁₀H₁₉NO₂The molecular formula determines the molecular weight.[5]
Molecular Weight 185.27 g/mol Influences the mass balance calculations during the crystallization process.[5]
pKa (acidic) ~2.0 - 4.0The carboxylic acid group will be deprotonated at pH values above this range, increasing aqueous solubility.[6]
pKa (basic) ~9.0 - 11.0The piperidine nitrogen will be protonated at pH values below this range, increasing aqueous solubility.[7]
LogP ~1.5 - 2.5The butyl group increases lipophilicity, suggesting good solubility in a range of organic solvents and moderate aqueous solubility at its isoelectric point.
Melting Point Not availableA key indicator of purity and polymorphic form.
Polymorphism LikelyMany piperidine derivatives exhibit polymorphism, where different crystal lattices can form, affecting stability and solubility.[8]

The zwitterionic nature of 4-Butylpiperidine-2-carboxylic acid, arising from its acidic and basic functional groups, dictates that its solubility will be highly pH-dependent. At its isoelectric point (pI), the pH at which the net charge is zero, the molecule will have its lowest aqueous solubility, a crucial factor for optimizing yield during crystallization from aqueous systems.

Crystallization Strategy and Solvent Selection

The primary goal of crystallization is to create a supersaturated solution from which the target compound will nucleate and grow into a crystalline solid, leaving impurities behind in the solvent. The choice of solvent is the most critical parameter in this process.

Solvent Screening

A systematic solvent screening is the first step in developing a crystallization protocol. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the driving force for cooling crystallization.

  • Chemical inertness to avoid any reaction with the compound.

  • Appropriate boiling point for ease of handling and removal during drying.

  • Ability to form well-defined crystals rather than oils or amorphous solids.

Based on the structure of 4-Butylpiperidine-2-carboxylic acid, a range of solvents should be evaluated.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood general-purpose solvents for polar molecules. Can engage in hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, good for dissolving a range of compounds.
Esters Ethyl Acetate, Isopropyl AcetateLess polar than alcohols and ketones, can be effective for less polar compounds.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic polar solvents.
Aromatic TolueneCan be effective, particularly for compounds with some non-polar character.
Water -Solubility will be highly pH-dependent. Useful for pH-swing crystallization.
Anti-solvents Heptane, HexaneNon-polar solvents used to induce precipitation in anti-solvent crystallization.

Crystallization Protocols

The following are detailed protocols for three common crystallization techniques. It is recommended to start with small-scale experiments to identify the most suitable method and conditions.

Protocol 1: Cooling Crystallization

This is the most common crystallization technique and relies on the differential solubility of the compound at different temperatures.[9]

Workflow for Cooling Crystallization

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-Butylpiperidine-2-carboxylic acid in a minimal amount of a "good" solvent at room temperature.

  • Anti-solvent Addition: Slowly add a "poor" solvent (anti-solvent) to the solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stand to allow for crystal growth. The rate of anti-solvent addition can influence crystal size and purity.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Slow Evaporation

This method is particularly useful for growing high-quality single crystals suitable for X-ray diffraction analysis.

Workflow for Slow Evaporation

Sources

Method

Application Notes &amp; Protocols: 4-Butylpiperidine-2-carboxylic Acid in Pharmaceutical Synthesis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Butylpiperidine-2-carboxylic acid as a key precursor in the synthesis of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Butylpiperidine-2-carboxylic acid as a key precursor in the synthesis of pharmaceutical compounds. We will delve into the nuanced chemistry of this versatile scaffold, providing detailed, field-tested protocols for its application in the synthesis of local anesthetics, with a particular focus on the mechanistic underpinnings and process optimization. This guide is structured to be a self-validating resource, integrating expert insights with authoritative references to ensure scientific rigor and practical applicability.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[1] Within this class, 4-Butylpiperidine-2-carboxylic acid has emerged as a particularly valuable building block. The butyl group at the 4-position imparts lipophilicity, a critical parameter for drug absorption and distribution, while the carboxylic acid at the 2-position provides a versatile handle for amide bond formation, a cornerstone of modern drug synthesis.

The strategic value of 4-Butylpiperidine-2-carboxylic acid lies in its role as a chiral precursor for several important local anesthetics, including Bupivacaine and its enantiomerically pure successor, Ropivacaine.[4] The stereochemistry at the 2-position of the piperidine ring is a critical determinant of both the efficacy and the safety profile of these drugs.[5][6]

Application Focus: Synthesis of Local Anesthetics

The primary application of 4-Butylpiperidine-2-carboxylic acid in the pharmaceutical industry is in the synthesis of amino-amide local anesthetics. These drugs function by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and producing a localized loss of sensation.

Case Study: Bupivacaine and Ropivacaine

Bupivacaine, a long-acting local anesthetic, is synthesized from 4-Butylpiperidine-2-carboxylic acid.[7] However, Bupivacaine is a racemic mixture, and its (S)-enantiomer has been associated with a higher risk of cardiotoxicity.[5] This led to the development of Ropivacaine, the pure (S)-enantiomer, which exhibits a significantly improved safety profile.[5][6] The synthesis of Ropivacaine, therefore, requires an enantiomerically pure starting material, underscoring the importance of stereocontrolled synthesis or resolution of 4-Butylpiperidine-2-carboxylic acid.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of 4-Butylpiperidine-2-carboxylic acid

The synthesis of 4-Butylpiperidine-2-carboxylic acid can be achieved through various routes. A common and effective method involves the catalytic hydrogenation of a pyridine precursor.[1][9]

Protocol 1: Catalytic Hydrogenation of 4-Butylpicolinic Acid

This protocol outlines a common synthetic route.

Materials:

  • 4-Butylpicolinic acid

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker), dissolve 4-butylpicolinic acid in ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Butylpiperidine-2-carboxylic acid. The product may be further purified by recrystallization if necessary.

Data Presentation:

Parameter Expected Value
Yield >90%
Purity (by HPLC) >98%
Appearance White to off-white solid

Diagram: Synthetic Workflow

G cluster_hydrogenation Catalytic Hydrogenation cluster_purification Purification A 4-Butylpicolinic acid D 4-Butylpiperidine-2-carboxylic acid A->D B Ethanol, 10% Pd/C B->D C Hydrogen Gas C->D E Filtration (Celite) D->E F Solvent Evaporation E->F G Recrystallization (optional) F->G

Caption: Synthetic workflow for 4-Butylpiperidine-2-carboxylic acid.

Amide Coupling to form Bupivacaine

This protocol details the coupling of 4-Butylpiperidine-2-carboxylic acid with 2,6-dimethylaniline. The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid.[10] A common method is the conversion of the carboxylic acid to an acyl chloride.

Materials:

  • 4-Butylpiperidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 2,6-Dimethylaniline

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve 4-Butylpiperidine-2-carboxylic acid in the anhydrous solvent. Cool the mixture in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. After the addition, allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).

  • Amide Formation: In a separate flask, dissolve 2,6-dimethylaniline and the non-nucleophilic base in the anhydrous solvent. Cool this solution in an ice bath. Slowly add the freshly prepared acid chloride solution to the aniline solution.

  • Reaction Completion and Work-up: Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).

  • Quenching and Extraction: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude Bupivacaine can be purified by column chromatography or recrystallization.

Diagram: Amide Coupling Workflow

G A 4-Butylpiperidine-2-carboxylic acid B Acid Chloride Formation A->B SOCl2 or (COCl)2 C Amide Formation B->C 2,6-Dimethylaniline, Base D Purification C->D Aqueous Work-up E Bupivacaine D->E

Caption: Workflow for the synthesis of Bupivacaine.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls and final product analysis.

  • Reaction Monitoring: The progress of all reactions should be diligently monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to ensure the complete consumption of starting materials and the formation of the desired product.

  • Spectroscopic Confirmation: The identity and purity of all intermediates and the final product must be rigorously confirmed by a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Chiral Purity: For the synthesis of enantiomerically pure compounds like Ropivacaine, the determination of enantiomeric excess (ee) is critical. This is achieved using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.[11]

Authoritative Grounding & Comprehensive References

The methodologies and scientific principles outlined in this document are grounded in established chemical literature. For further reading and a deeper understanding of the underlying chemistry, the following resources are recommended.

References

  • Vertex AI Search. (2025). Piperidine Ring: Significance and symbolism.
  • Bobik, P. (n.d.). Comparison of the pharmacological properties of 0.375% bupivacaine with epinephrine, 0.5% ropivacaine and a mixture of bupivacai.
  • AWS. (n.d.). A Comparison of the Pharmacodynamics and Pharmacokinetics of Bupivacaine, Ropivacaine (with Epinephrine) and Their Equal Volume.
  • PMC. (n.d.). Comparative effect of bupivacaine local anesthesia with ropivacaine present with fentanyl.
  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • PubMed. (n.d.). Comparative pharmacokinetics of bupivacaine and ropivacaine, a new amide local anesthetic.
  • (n.d.).
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • SciSpace. (n.d.). Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • ResearchGate. (2025).
  • PubMed. (n.d.). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase.
  • Google Patents. (n.d.). CN105418489A - Synthesis method of bupivacaine.
  • New Drug Approvals. (2021). BUPIVACAINE.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LookChem. (n.d.). Cas 2180-92-9,Bupivacaine.
  • Benchchem. (n.d.). (2R,4R)
  • (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine,.
  • (n.d.). (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine-药物合成数据库.
  • (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Google Patents. (n.d.). CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • BORIS Portal. (2024). Green Chemistry.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Google Patents. (n.d.). CN103086954A - Method for preparing ropivacaine.
  • ChemicalBook. (n.d.).
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • TCI Chemicals. (n.d.).
  • (2024). Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF.
  • ResearchGate. (2019).
  • International Journal of Current Research. (2017). 6.
  • FRCA Notes. (n.d.). Ropivacaine. 6.
  • FRCA Notes. (n.d.). Ropivacaine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Butylpiperidine-2-carboxylic Acid Synthesis

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific yield, isolation, and stereoselectivity bottlenecks encountered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific yield, isolation, and stereoselectivity bottlenecks encountered during the synthesis of 4-butylpiperidine-2-carboxylic acid (a highly valuable substituted pipecolic acid).

Rather than just providing a list of reagents, this guide breaks down the mechanistic causality behind reaction failures and provides self-validating protocols to ensure your scale-up is successful.

Diagnostic Workflow

Troubleshooting A Low Yield: 4-Butylpiperidine- 2-carboxylic acid B Check Conversion (LC-MS) A->B C < 90% Conversion (Catalyst Poisoning) B->C D > 90% Conversion (Workup Loss) B->D E Add AcOH / Increase H2 to 50 psi C->E F Use Cation-Exchange Resin Avoid Aqueous Extraction D->F

Diagnostic workflow for resolving low yield in 4-butylpiperidine-2-carboxylic acid synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My catalytic hydrogenation of 4-butylpyridine-2-carboxylic acid stalls at 30-50% conversion. Adding more catalyst doesn't help. What is happening? The Causality: You are experiencing classic catalyst poisoning. As the aromatic pyridine ring is reduced, it forms a saturated piperidine ring. Piperidines are significantly more basic than their pyridine precursors. This newly formed secondary amine coordinates aggressively to the active sites of the palladium or platinum catalyst, blocking further hydrogen activation and substrate binding. The Solution: You must run the reaction in a strongly acidic medium. Using glacial acetic acid or methanolic HCl protonates the piperidine nitrogen as soon as it forms, converting it into a non-coordinating ammonium salt. Coupling this with a high-pressure system (50–70 psi) ensures the reaction is driven to completion[1].

Q2: I achieved 100% conversion according to LC-MS, but my isolated yield after liquid-liquid extraction is less than 20%. Where is my product? The Causality: 4-Butylpiperidine-2-carboxylic acid is a non-proteinogenic amino acid. In standard aqueous workups at neutral pH, it exists as a highly polar zwitterion (an internally neutralized ion). Because of its extreme hydrophilicity, it will not partition into organic solvents like ethyl acetate or dichloromethane, leading to massive yield losses in the aqueous waste. The Solution: Abandon liquid-liquid extraction entirely. Instead, filter off the catalyst, evaporate the acidic solvent under reduced pressure, and purify the residue using a strongly acidic cation-exchange resin. The resin captures the protonated amine; washing with water removes organic impurities, and eluting with aqueous ammonia releases the pure zwitterionic product.

Q3: How do I control the stereochemistry? I need the pure L-enantiomer, but my hydrogenation gives me a racemic mixture. The Causality: Heterogeneous catalytic hydrogenation (e.g., using PtO 2​ ) relies on the substrate adsorbing flat onto the metal surface, leading to the syn-addition of hydrogen. While this naturally favors the cis-diastereomer, it offers zero enantiocontrol, resulting in a racemate[2]. The Solution: For absolute stereocontrol, transition to a chemoenzymatic route. Recent breakthroughs utilize PLP-dependent enzymes, such as Fub7 (an enzyme derived from the fusaric acid biosynthetic pathway). Fub7 catalyzes highly stereoconvergent C–C bond formation, allowing for the synthesis of substituted L-pipecolic acids with >99% enantiomeric excess (ee)[3].

Section 2: Quantitative Data – Optimization of Reaction Conditions

To assist in route selection, the following table summarizes the causal relationship between reaction conditions and synthetic output.

Synthesis RouteCatalyst / EnzymeSolvent / MediumPressure / TempConversion (%)Stereoselectivity
Chemical 10% Pd/CMethanol15 psi / 25 °C< 30% (Stalled)N/A
Chemical 10% Pd/CGlacial AcOH50-70 psi / 25 °C> 95%cis-major (85:15 dr)
Chemical PtO 2​ (5%)AcOH / MeOH50 psi / 50 °C> 99%cis-major (92:8 dr)
Biocatalytic Fub7 (PLP-dependent)Tris Buffer (pH 7.5)Ambient / 30 °C> 90%L-enantiomer (>99% ee)
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following Standard Operating Procedures (SOPs) are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Pressure Chemical Hydrogenation (Racemic/Diastereoselective)

Optimized for resolving catalyst poisoning and isolation losses.

  • Substrate Preparation: Dissolve 1.0 eq of 4-butylpyridine-2-carboxylic acid in glacial acetic acid to achieve a 0.1 M concentration.

    • Self-Validation Checkpoint: Visually confirm a completely homogeneous, clear solution. Any undissolved particulate will artificially lower the active catalyst surface area and act as a nucleation site for impurities.

  • Catalyst Loading: Add 10% w/w of PtO 2​ (Adams' catalyst)[2] or 10% Pd/C[1]. Purge the reaction vessel with N 2​ three times.

    • Self-Validation Checkpoint: Ensure the N 2​ purge is complete before introducing H 2​ to prevent solvent combustion.

  • Hydrogenation: Pressurize the vessel to 50–70 psi H 2​ and agitate vigorously for 12–24 hours at 50 °C.

    • Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is only complete when H 2​ uptake ceases (pressure stabilizes). Confirm via LC-MS that the starting material mass is entirely absent.

  • Resin-Based Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the acetic acid under reduced pressure. Dissolve the crude residue in minimal water and load it onto a Dowex 50WX8 (H + form) column. Wash with 3 column volumes of DI water, then elute with 1M NH 4​ OH.

    • Self-Validation Checkpoint: Spot the eluted fractions on a TLC plate and stain with Ninhydrin. Only pool and lyophilize the fractions that turn deep purple upon heating, confirming the presence of the pure amino acid.

Protocol B: Chemoenzymatic Synthesis (Enantiopure L-Isomer)

Optimized for absolute stereocontrol using engineered biocatalysts.

  • Enzyme Preparation: Express and purify recombinant Fub7 (a PLP-dependent enzyme) from E. coli[3].

    • Self-Validation Checkpoint: Run an SDS-PAGE gel. Proceed only if a distinct, dominant band is visible at the expected molecular weight (~45 kDa), confirming successful expression and purification.

  • Reaction Setup: Combine the acyclic precursor with 10 mol% Fub7 in a 50 mM Tris-HCl buffer (pH 7.5) containing 0.1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

    • Self-Validation Checkpoint: The reaction solution must exhibit a faint yellow tint. This visually confirms that the PLP cofactor is actively loaded into the enzyme's active site.

  • Incubation & Verification: Incubate the mixture at 30 °C for 24 hours with gentle shaking.

    • Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC. The chromatogram must show >99% ee for the L-pipecolic acid derivative before proceeding to preparative scale isolation[3].

Pathway Visualization

Pathways SM 4-Butylpyridine-2-carboxylic acid Chem Chemical Hydrogenation (PtO2, H2, AcOH) SM->Chem Bio Biocatalytic Route (PLP-dependent Fub7) SM->Bio ProdChem cis-4-Butylpiperidine-2-carboxylic acid (Diastereoselective, Racemic) Chem->ProdChem ProdBio L-4-Butylpiperidine-2-carboxylic acid (Stereoconvergent, High ee) Bio->ProdBio

Comparison of chemical and biocatalytic pathways for pipecolic acid synthesis.

Sources

Optimization

Technical Support Center: Optimizing Purification of 4-Butylpiperidine-2-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 4-Butylpip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 4-Butylpiperidine-2-carboxylic acid.

Because this molecule contains both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid, it exists as a highly polar zwitterion at physiological and neutral pH. This dual-charge state defies traditional normal-phase silica chromatography and requires a mechanistically driven approach to successfully isolate the compound with high purity and recovery.

Troubleshooting & FAQs: The Zwitterionic Challenge

Q1: Why does my compound streak on bare silica or elute at the solvent front on a standard C18 column? The Causality: At neutral pH, the positively charged piperidine nitrogen binds irreversibly to the acidic silanols on bare silica, causing severe streaking and poor recovery. Conversely, on a standard reversed-phase (RP) C18 column without mobile phase additives, the zwitterion is too hydrophilic to partition into the hydrophobic stationary phase, causing it to elute immediately in the void volume . The Solution: You must alter the ionization state using an ion-pairing agent (e.g., Trifluoroacetic acid, TFA) in RP chromatography, or switch the retention mechanism entirely to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Q2: Should I use Reversed-Phase (RP) with TFA or HILIC for this specific compound? The Causality: The choice depends entirely on your crude mixture's solubility.

  • RP-C18 with 0.1% TFA: TFA lowers the mobile phase pH to ~2.0. This protonates the carboxylic acid (suppressing its ionization) and forms a lipophilic ion pair with the protonated amine. By masking the polar charges, the 4-butyl chain is free to dictate hydrophobic retention on the C18 phase .

  • HILIC: If the compound is highly soluble in polar organics but poorly soluble in water, HILIC is superior. HILIC uses a bare silica column but with a water-miscible organic mobile phase (e.g., Acetonitrile) and an aqueous buffer. A water-enriched layer forms on the silica surface, and the zwitterion partitions into this layer. Zwitterions exhibit excellent peak shape in HILIC because both charged moieties actively contribute to retention .

Q3: I am using RP-C18 with TFA, but I still see peak tailing. How do I fix this? The Causality: Peak tailing of amines in RP-flash is often caused by secondary interactions with unendcapped, residual silanols on the C18 silica matrix. The Solution: Ensure you are using a high-quality, fully endcapped C18 column. If tailing persists, switch the additive from TFA to a volatile buffer like 10 mM Ammonium Acetate (pH ~4). The ammonium ions will outcompete the piperidine nitrogen for residual silanol binding sites, sharpening the peak .

Quantitative Data: Mobile Phase & Method Selection

To facilitate easy comparison, the following table summarizes the quantitative and operational parameters for the two viable purification strategies.

ParameterRP-C18 (Ion-Pairing Mode)HILIC (Aqueous Normal Phase)
Stationary Phase Fully Endcapped C18 SilicaBare Silica or Diol-bonded Silica
Weak Solvent (A) Water + 0.1% TFAAcetonitrile
Strong Solvent (B) Acetonitrile + 0.1% TFAWater + 10 mM Ammonium Acetate
Retention Mechanism Hydrophobic interaction (via Butyl chain)Liquid-liquid partitioning (via Zwitterion)
Ideal Crude Solubility Aqueous / DMSO / MethanolOrganic / Acetonitrile
Max Loading Capacity 1.0% - 2.0% of column weight2.0% - 5.0% of column weight
Typical Elution %B 15% - 35% Acetonitrile10% - 30% Water

Self-Validating Experimental Protocols

To prevent catastrophic loss of material, every purification must act as a self-validating system. Do not commit your entire batch to a column without passing the built-in validation checkpoints.

Protocol A: Ion-Pairing Reversed-Phase Flash Chromatography

Best for water-soluble crude mixtures.

  • System Suitability (Validation Checkpoint 1): Run 1 mg of the crude mixture on an analytical LC-MS using a C18 column and a gradient of 5-95% MeCN in Water (both containing 0.1% TFA). Validation: If the target mass (m/z [M+H]+ = 186.1) elutes before 1.5 column volumes (CV), the compound is too polar for RP-C18. Abort and switch to Protocol B.

  • Sample Preparation: Dissolve the crude material in a minimal volume of DMSO or the initial mobile phase (95% Water / 5% MeCN + 0.1% TFA). Do not use 100% water, as this causes band broadening.

  • Column Equilibration: Equilibrate an endcapped C18 flash cartridge with 5 CVs of 95% Water / 5% MeCN (+ 0.1% TFA).

  • Gradient Elution: Load the sample. Hold at 5% MeCN for 2 CVs to wash away highly polar impurities, then run a shallow gradient from 5% to 50% MeCN over 15 CVs.

  • Fraction Validation (Validation Checkpoint 2): Spot the collected UV-active fractions on a silica TLC plate. Stain with Ninhydrin and heat. Validation: A purple/pink spot confirms the presence of the secondary amine. Pool only the Ninhydrin-positive fractions and lyophilize to remove the water and volatile TFA.

Protocol B: HILIC Flash Chromatography

Best for organic-soluble crude mixtures with high polarity.

  • System Suitability (Validation Checkpoint 1): Ensure your crude sample is completely soluble in at least 50% Acetonitrile. Validation: If the sample crashes out, it will clog the HILIC column frit. Filter the sample through a 0.45 µm PTFE syringe filter before loading.

  • Column Equilibration (Critical Step): Equilibrate a bare silica flash cartridge with 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate). Validation: You MUST run at least 10 CVs of equilibration solvent. HILIC requires this extended time to form the semi-immobilized aqueous layer on the silica surface.

  • Gradient Elution: Load the sample. Run a gradient from 5% Water to 40% Water over 20 CVs. The zwitterion will elute as the aqueous concentration increases.

  • Fraction Validation (Validation Checkpoint 2): Lyophilize a 100 µL aliquot of the target fraction and analyze via 1H-NMR. Validation: Confirm the absence of the ammonium acetate buffer peak (~1.9 ppm) before pooling and concentrating the bulk fractions.

Workflow & Mechanistic Diagrams

G Start Crude 4-Butylpiperidine- 2-carboxylic acid Q1 Soluble in highly aqueous solvents? Start->Q1 RP Reversed-Phase C18 + 0.1% TFA Q1->RP Yes HILIC HILIC (Bare Silica) Water/MeCN Gradient Q1->HILIC No / Poor Q2 Adequate retention on C18? RP->Q2 Success Evaporate & Lyophilize HILIC->Success Q2->HILIC No (Elutes in Void) Q2->Success Yes

Caption: Decision tree for selecting the optimal flash chromatography workflow based on solubility.

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Bare Silica) Zwit Zwitterion (NH2+ / COO-) TFA Add 0.1% TFA (pH ~2.0) Zwit->TFA RP Pathway AqLayer Water-Enriched Stationary Layer Zwit->AqLayer HILIC Pathway Protonated Protonated Form (NH2+ / COOH) TFA->Protonated Suppresses Ionization RetainedC18 Hydrophobic Retention via Butyl Chain Protonated->RetainedC18 Partition Liquid-Liquid Partitioning AqLayer->Partition RetainedSilica Polar Retention via NH2+/COO- Partition->RetainedSilica

Caption: Mechanistic pathways for zwitterion retention in RP and HILIC modes.

References

  • Title: Ionizable compound purification using reversed-phase flash column chromatography Source: Biotage Application Blog URL: [Link]

  • Title: What can I use to purify polar reaction mixtures? Source: Biotage Application Blog URL: [Link]

  • Title: Reversed Phase Flash Chromatography Purification of Peptide-Peptoid Hybrids Source: Teledyne ISCO Knowledge Center URL: [Link]

Troubleshooting

Minimizing side reactions during 4-Butylpiperidine-2-carboxylic acid esterification

Welcome to the Application Scientist Support Center. Esterifying cyclic secondary amino acids like 4-Butylpiperidine-2-carboxylic acid (a substituted pipecolic acid derivative) presents unique chemoselectivity and stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Esterifying cyclic secondary amino acids like 4-Butylpiperidine-2-carboxylic acid (a substituted pipecolic acid derivative) presents unique chemoselectivity and stereochemical challenges. Because the molecule contains both a highly nucleophilic secondary amine and a carboxylic acid, standard esterification conditions often lead to polymerization, N-alkylation, or loss of chiral integrity at the C2 position.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yielding, epimerization-free esterification.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I seeing significant diketopiperazine (dimer) formation or polymerization during my esterification? A: 4-Butylpiperidine-2-carboxylic acid is an unprotected amino acid. When you activate the carboxylic acid (e.g., using carbodiimides like EDC or DIC) without first protecting the secondary amine, the amine of a neighboring molecule will rapidly attack the activated ester. This intermolecular reaction forms an amide bond, which quickly cyclizes into a highly stable diketopiperazine (dimer) or forms linear oligomers. Solution: You must mask the amine's nucleophilicity. This is achieved either by protonating it in situ (using strong acids like HCl generated from SOCl₂[1],[2]) or by covalently protecting the amine (e.g., N-Boc or N-Cbz) prior to the esterification step.

Q: My chiral HPLC shows a loss of enantiomeric excess (ee%). What causes this epimerization at the C2 position? A: The C2 chiral center of pipecolic acid derivatives is highly susceptible to base-catalyzed epimerization[3]. When the carboxylic acid is converted into an active ester (such as an O-acylisourea), the electron-withdrawing nature of the activated carbonyl drastically increases the acidity of the adjacent C2 alpha-proton. If bases are present, or if the reaction is heated, this proton is abstracted to form an enolate or oxazolone intermediate[4]. Upon reprotonation, stereochemical integrity is lost. Solution: Maintain reaction temperatures strictly between 0°C and 25°C. If using coupling agents, always include racemization suppressants like HOBt or Oxyma. These additives rapidly trap the highly reactive intermediate, converting it into an OBt ester that is stable against oxazolone formation but reactive enough for alcoholysis[4].

Q: Can I use alkyl halides (e.g., Methyl Iodide) and a base to esterify the unprotected acid? A: This approach is highly discouraged for unprotected secondary amino acids. The secondary amine in the piperidine ring is strongly nucleophilic. Using alkyl halides under basic conditions will lead to competitive N-alkylation, resulting in complex mixtures of N-alkylated and N,O-dialkylated side products[5],[6]. If you must use an alkyl halide for esterification, N-protection is an absolute prerequisite.

Q: Why is my Fischer esterification with Thionyl Chloride (SOCl₂) stalling at 70% conversion? A: Thionyl chloride generates HCl and SO₂ gases as byproducts, which drives the reaction forward[2]. However, if the reaction is run in a strictly sealed system, the gases cannot escape, shifting the equilibrium. Furthermore, if the alcohol solvent contains trace moisture, water will hydrolyze the intermediate acid chloride back to the starting carboxylic acid. Solution: Ensure the alcohol is strictly anhydrous. Equip the reaction flask with a drying tube (e.g., CaCl₂) or a bubbler to allow gas escape while preventing atmospheric moisture ingress.

Part 2: Reaction Pathways & Logic Workflows

ReactionPathways Start 4-Butylpiperidine- 2-carboxylic acid SOCl2 SOCl2 / MeOH (0°C to RT) Start->SOCl2 AlkylHalide Base / R-X (Unprotected) Start->AlkylHalide Heat Heat / Coupling (Unprotected) Start->Heat Boc 1. Boc2O 2. Esterification Start->Boc EsterHCl Target Ester HCl Salt SOCl2->EsterHCl Protonates amine NAlkyl Side Reaction: N-Alkylation AlkylHalide->NAlkyl Amine nucleophilicity Dimer Side Reaction: Diketopiperazine Heat->Dimer Intermolecular coupling PureEster Pure N-Boc Ester Boc->PureEster Blocks amine

Reaction pathways of 4-Butylpiperidine-2-carboxylic acid esterification and side reactions.

Epimerization Issue Loss of Chiral Purity (Epimerization at C2) Check1 Is strong base present? Issue->Check1 Fix1 Switch to weak/hindered base (e.g., DIPEA) Check1->Fix1 Yes Check2 Is activation intermediate too long-lived? Check1->Check2 No Fix2 Add HOBt or Oxyma to trap active ester Check2->Fix2 Yes Check3 Is temperature > 25°C? Check2->Check3 No Fix3 Maintain 0°C to RT during activation Check3->Fix3 Yes

Troubleshooting workflow to prevent C2 epimerization during esterification.

Part 3: Quantitative Reaction Profiling

The following table summarizes the expected outcomes of various esterification strategies applied to 4-Butylpiperidine-2-carboxylic acid, highlighting the causality between reagent choice and side-reaction prevalence.

Esterification StrategyAmine ProtectionReagents & ConditionsMajor Side Reaction RiskTypical Yieldee% Retention
Fischer (Acid Chloride) None (In situ HCl salt)SOCl₂, Anhydrous MeOH, 0°C to RTLow (if kept < 25°C)85–95%>98%
Alkyl Halide + Base NoneMeI, K₂CO₃, DMF, RTHigh (N-Alkylation)<40% (Target)90–95%
Carbodiimide Coupling NoneEDC, DMAP, MeOH, RTHigh (Diketopiperazine)<30% (Target)<80%
Mild Coupling N-Boc ProtectedEDC, HOBt, MeOH, DCM, 0°CLow90–98%>99%

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Fischer Esterification (HCl Salt Method)

This method is ideal for generating methyl or ethyl esters directly from the unprotected amino acid. The in situ generation of HCl protonates the secondary amine, completely neutralizing its nucleophilicity and preventing dimerization[1],[2].

Step-by-Step Methodology:

  • Preparation: Suspend 4-Butylpiperidine-2-carboxylic acid (1.0 eq) in strictly anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a CaCl₂ drying tube. Cool the suspension to 0°C using an ice bath.

  • Activation: Slowly add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: You must observe the immediate evolution of gas (HCl and SO₂). As the acid chloride forms and reacts, the initial suspension will gradually clear into a pale, homogeneous solution[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 12 hours. Do not heat, as elevated temperatures can induce ring-opening or epimerization.

  • Monitoring: Spot the reaction on a silica TLC plate.

    • Self-Validation Checkpoint: Stain the TLC with Ninhydrin and heat. The starting material will appear as a distinct purple/pink spot at the baseline. The reaction is complete when the baseline spot entirely disappears, and a new, higher Rf spot (the ester) appears.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and excess SOCl₂. Co-evaporate with toluene (2 × 5 volumes) to remove residual HCl.

    • Self-Validation Checkpoint: The resulting product should be a white to off-white solid (the ester hydrochloride salt). Dissolving a 1 mg aliquot in 1 mL of DI water should yield a highly acidic solution (pH < 2), confirming the salt formation.

Protocol B: N-Boc Protection & Mild Esterification

If you need to synthesize complex esters (e.g., tert-butyl or bulky alkyl esters) where SOCl₂ is too harsh, you must first protect the amine, followed by a mild carbodiimide coupling[7].

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve the amino acid in a 1:1 mixture of 1,4-Dioxane and Water. Add Na₂CO₃ (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at RT for 8 hours.

    • Self-Validation Checkpoint: Acidify the aqueous layer to pH 3 using 1M KHSO₄. The N-Boc protected acid will precipitate or become highly soluble in an Ethyl Acetate (EtOAc) extraction, whereas the unprotected starting material would remain in the aqueous phase.

  • Mild Esterification: Dissolve the N-Boc-4-Butylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add the target alcohol (1.5 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise. Stir at 0°C for 1 hour, then allow to warm to RT for 6 hours.

    • Self-Validation Checkpoint: The inclusion of HOBt prevents the formation of the epimerization-prone oxazolone intermediate[4]. During aqueous workup (washing with water and brine), the EDC urea byproduct will partition into the aqueous layer, leaving the pure N-Boc ester in the organic DCM layer.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Butylpiperidine-2-carboxylic Acid vs. Other Substituted Piperidines in Drug Discovery

Executive Summary In the landscape of peptidomimetic drug discovery, replacing natural proline residues with non-proteinogenic cyclic amino acids is a proven strategy to enhance metabolic stability and target affinity. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug discovery, replacing natural proline residues with non-proteinogenic cyclic amino acids is a proven strategy to enhance metabolic stability and target affinity. Among these scaffolds, pipecolic acid (piperidine-2-carboxylic acid) and its derivatives have emerged as critical building blocks[1].

This guide provides an objective, data-driven comparison between 4-Butylpiperidine-2-carboxylic acid (4-BPA) and other substituted piperidines. By analyzing the causality behind structural modifications, we will explore how the strategic placement of a bulky, lipophilic butyl group at the C4 position fundamentally alters conformational dynamics, membrane permeability, and hydrophobic pocket anchoring compared to its analogs.

Structural and Physicochemical Profiling

The biological performance of pipecolic acid derivatives is heavily dependent on the nature and position of their ring substituents. While unsubstituted pipecolic acid serves as a baseline proline surrogate, functionalizing the piperidine ring allows for fine-tuned interactions with target biomolecules[2].

Below is a comparative summary of 4-BPA against other common piperidine-2-carboxylic acid scaffolds:

Quantitative Comparison of Piperidine Scaffolds
ScaffoldSubstituent PositionSteric BulkRelative Lipophilicity (ΔLogP)*Primary Application in Drug Design
Pipecolic Acid NoneLowBaselineStandard proline surrogate; baseline conformational restriction.
5-Hydroxypipecolic Acid C5LowDecreased (-0.8 to -1.2)Targeting polar subpockets; acting as a hydrogen-bond donor/acceptor.
4-Methylpiperidine-2-carboxylic acid C4ModerateIncreased (+0.4 to +0.5)Mild hydrophobic pocket filling; slight conformational locking.
4-Butylpiperidine-2-carboxylic acid C4HighHighly Increased (+1.5 to +2.0)Deep hydrophobic pocket anchoring; significantly enhanced membrane permeability.

*ΔLogP values are estimated relative to unsubstituted pipecolic acid based on standard computational lipophilicity scales for noncoded amino acids[2].

Mechanistic Insights: The Causality of C4-Substitution

As an application scientist, I often see researchers select non-natural amino acids based solely on commercial availability rather than mechanistic fit. Choosing 4-BPA over a simpler analog like 4-methylpiperidine-2-carboxylic acid should be a deliberate decision driven by two primary biophysical phenomena:

A. Conformational Locking and Entropic Optimization

Assuming the piperidine ring adopts a chair-like conformation, the bulky butyl group at the C4 position strongly prefers the equatorial orientation to avoid severe 1,3-diaxial steric clashes[3]. This steric bulk effectively "locks" the ring into a singular, rigid conformation. When incorporated into a peptide backbone, this rigidity pre-organizes the molecule. By restricting the conformational space of the unbound ligand, 4-BPA significantly reduces the entropic penalty ( ΔS ) incurred upon binding to a target receptor or enzyme[2].

B. Enthalpic Gains via Lipophilicity

The addition of a 4-carbon aliphatic chain drastically increases the overall lipophilicity of the resulting peptidomimetic. This causality is twofold:

  • Cellular Efficacy: High molecular weight and positive charges often limit the cellular uptake of orthosteric inhibitors. The enhanced lipophilicity of 4-BPA improves passive membrane permeability, which is critical for reaching intracellular targets like viral proteases[1].

  • Target Anchoring: The butyl chain provides a massive enthalpic boost ( ΔH ) when binding to deep, hydrophobic subpockets, such as those found in FK506-binding proteins (FKBPs) or the macrophage infectivity potentiator (MIP) protein[4].

Mechanism A 4-Butylpiperidine-2-carboxylic acid (4-BPA Scaffold) B Conformational Locking (Chair Conformation) A->B C Enhanced Lipophilicity (LogP Increase) A->C D Reduced Entropic Penalty B->D E Hydrophobic Pocket Fitting C->E F High-Affinity Target Binding D->F E->F

Mechanistic pathway of 4-BPA enhancing target binding affinity.

Experimental Methodologies: Synthesis and Validation

To objectively evaluate the performance of 4-BPA against unsubstituted pipecolic acid, we must employ self-validating experimental systems. The following protocols detail the incorporation of 4-BPA into a peptidomimetic sequence and the subsequent validation of target engagement.

Workflow S1 Fmoc-4-BPA Synthesis S2 SPPS Coupling (HATU/DIPEA) S1->S2 S3 Cleavage & Purification S2->S3 S4 FP Binding Assay S3->S4 S5 IC50 / KD Determination S4->S5

Step-by-step workflow from 4-BPA peptide synthesis to binding validation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-BPA

Expert Insight: The secondary amine of 4-BPA is highly sterically hindered due to the restricted ring flexibility caused by the C4-butyl group. Standard coupling reagents (e.g., HBTU or DIC/Oxyma) often result in incomplete couplings. It is imperative to use highly reactive uronium salts (HATU) combined with a strong base and extended reaction times.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of Fmoc-4-BPA:

    • Pre-activate Fmoc-4-BPA (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the mixture and allow to activate for 2 minutes.

    • Add the activated mixture to the resin and agitate at room temperature for 2 to 3 hours.

  • Capping (Self-Validating Step): To prevent deletion sequences, cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 15 minutes.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Target Engagement via Fluorescence Polarization (FP)

To prove the efficacy of the 4-BPA substitution, a competitive FP assay must be run in parallel with a baseline control (the identical peptide sequence containing unsubstituted pipecolic acid).

Step-by-Step Procedure:

  • Tracer Preparation: Dilute a fluorescently labeled reference ligand (e.g., FITC-labeled baseline peptide) to a final assay concentration of 5 nM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Protein Addition: Add the target recombinant protein (e.g., FKBP12 or viral protease) at a concentration equivalent to its pre-determined KD​ for the tracer.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the 4-BPA peptidomimetic and the pipecolic acid control peptidomimetic, ranging from 100 µM to 0.5 nM.

  • Incubation & Measurement: Transfer 20 µL of the protein/tracer mix and 5 µL of the compound dilutions to a 384-well black microplate. Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot the mP values against the log of the compound concentration. Fit the data using a 4-parameter logistic regression to determine the IC50​ . A successful 4-BPA substitution will demonstrate a leftward shift in the binding curve compared to the unsubstituted pipecolic acid control, validating the enthalpic contribution of the butyl chain.

References

  • "Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease - PMC." nih.gov.
  • "Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein | Journal of Medicinal Chemistry." acs.org.
  • "Design, Synthesis, and Biological Evaluation of Hybrid Glypromate Analogues Using 2-Azanorbornane as a Prolyl and Pipecolyl Surrogate." acs.org.
  • "WO2007107319A1 - Isolation, structure determination, synthesis and bioactivity of damipipecolin and damituricin." google.com.

Sources

Comparative

Validation of 4-Butylpiperidine-2-carboxylic acid purity by LC-MS

The Definitive Guide to Validating the Purity of 4-Butylpiperidine-2-carboxylic Acid by LC-MS Introduction: The Analytical Challenge in Drug Discovery 4-Butylpiperidine-2-carboxylic acid is a highly versatile chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Validating the Purity of 4-Butylpiperidine-2-carboxylic Acid by LC-MS

Introduction: The Analytical Challenge in Drug Discovery

4-Butylpiperidine-2-carboxylic acid is a highly versatile chiral building block and pharmacophore. Piperidine-2-carboxylic acid derivatives are frequently utilized in the synthesis of central nervous system (CNS) therapeutics, including potent N-methyl-D-aspartate (NMDA) receptor antagonists [1], peptidomimetics, and anti-infective agents.

However, validating the purity of this compound presents a unique analytical challenge. The molecule is zwitterionic (containing both a basic secondary amine and an acidic carboxylic acid) and lacks a strong ultraviolet (UV) chromophore. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to provide the sensitivity and specificity required to detect low-level synthetic impurities or degradation products without complex derivatization[2]. Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold-standard methodology, offering unparalleled selectivity and sensitivity.

This guide provides an objective comparison of analytical techniques and a self-validating LC-MS protocol designed for researchers and drug development professionals.

Comparative Analysis: Why LC-MS Outperforms Alternatives

To establish causality behind the choice of LC-MS, we must evaluate the physical chemistry of 4-Butylpiperidine-2-carboxylic acid against the operational mechanics of standard analytical platforms.

Analytical ModalitySensitivitySpecificitySample Prep / DerivatizationRationale & Suitability for 4-Butylpiperidine-2-carboxylic acid
HPLC-UV Low to ModerateLowDirect injectionSuboptimal. The lack of a conjugated π-electron system results in poor UV absorbance. Impurities with strong chromophores will be drastically overestimated, while non-UV-absorbing impurities will be missed.
GC-MS HighHighMandatory (Silylation/Esterification)Suboptimal. The zwitterionic nature makes the intact molecule non-volatile. Derivatization is required, introducing variability, artifacts, and increasing sample preparation time.
LC-MS (ESI) Ultra-HighUltra-HighDirect injection (Dilute & Shoot)Optimal. The basic piperidine nitrogen readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal in Electrospray Ionization (ESI) positive mode [3].

The Mechanistic Advantage of LC-MS: Electrospray Ionization (ESI) is perfectly suited for piperidine derivatives. In an acidic mobile phase (e.g., 0.1% Formic Acid), the secondary amine is protonated. In tandem mass spectrometry (LC-MS/MS), the protonated precursor ion undergoes predictable fragmentation, typically involving the neutral loss of water (from the carboxylic acid) and α -cleavage of the butyl chain or piperidine ring fission [3]. This allows for highly specific Multiple Reaction Monitoring (MRM) workflows.

Experimental Workflow & Self-Validating Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently controls for false positives, matrix effects, and instrumental drift, aligning with ICH Q2(R1) and Eurachem validation guidelines[4].

Step-by-Step Methodology

Step 1: Sample Preparation (Dilute & Shoot)

  • Accurately weigh 1.0 mg of the 4-Butylpiperidine-2-carboxylic acid sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: Prepare a blank (diluent only) and a system suitability standard (spiked with a known internal standard, e.g., an isotopically labeled piperidine derivative) to monitor ionization suppression.

Step 2: UHPLC Separation Conditions

  • Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). Rationale: The hydrophobic butyl chain ensures adequate retention on a C18 stationary phase, overcoming the polarity of the zwitterionic core.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Scan Mode: Full Scan (m/z 50–500) for general purity profiling; MRM for specific impurity quantification.

  • Target Precursor: [M+H]+ at m/z 186.1 (Calculated for C10​H19​NO2​ ).

Data Interpretation & Validation Criteria

According to pharmaceutical guidelines [5], the method is considered valid if it meets the following criteria:

  • Specificity: The blank injection must show no interfering peaks at the retention time of 4-Butylpiperidine-2-carboxylic acid.

  • Peak Purity: The MS spectra across the chromatographic peak must remain consistent (Peak Purity Index 0.99), proving no co-eluting hidden impurities exist.

  • Mass Accuracy: The observed m/z must be within 5 ppm of the theoretical exact mass for high-resolution systems (e.g., Q-TOF).

Visualizing the LC-MS Purity Validation System

Below is the logical workflow for executing and validating the purity of the compound.

G Sample 4-Butylpiperidine-2-carboxylic Acid (Target Analyte) Prep Sample Prep & Dilution (0.1% FA in MeOH/H2O) Sample->Prep LC UHPLC C18 Separation (Gradient Elution) Prep->LC 2 µL Injection Blank Blank Injection (Controls for Carryover) Blank->LC Baseline Check MS ESI+ Mass Spectrometry (Target m/z 186.1) LC->MS Eluent Transfer Purity Peak Purity Assessment (No Co-eluting Masses) MS->Purity Spectral Extraction Valid Method Validated (Meets ICH Q2 Criteria) Purity->Valid Purity Index ≥ 0.99

Caption: Logical workflow for LC-MS purity validation, ensuring built-in quality control via blank baseline checks.

Conclusion

For non-chromophoric, zwitterionic building blocks like 4-Butylpiperidine-2-carboxylic acid, LC-MS is not just an alternative—it is a strict requirement for rigorous scientific validation. By leveraging the basicity of the piperidine ring for ESI+ ionization and utilizing a gradient C18 separation, researchers can achieve a self-validating, highly sensitive purity profile that meets stringent pharmaceutical development standards.

References

  • Ornstein, P. L., et al. "Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists." Journal of Medicinal Chemistry, 1989. URL:[Link]

  • "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies In Health And Medicine. URL:[Link]

  • "LC-MS method validation in scientific research: it's time to harmonize and exemplify." Eurachem. URL: [Link]

  • "Analytical Method Development and Validation in Pharmaceuticals." Resolve Mass. URL: [Link]

Validation

4-Butylpiperidine-2-carboxylic acid analytical reference standards comparison

4-Butylpiperidine-2-carboxylic Acid Analytical Reference Standards: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently consult with laboratories optimizing pharmacokinetic (PK) and pharmacod...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Butylpiperidine-2-carboxylic Acid Analytical Reference Standards: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently consult with laboratories optimizing pharmacokinetic (PK) and pharmacodynamic (PD) assays for novel piperidine-based therapeutics. A recurring challenge is selecting the correct analytical reference standard to benchmark lipophilicity, steric hindrance, and receptor binding affinity.

4-Butylpiperidine-2-carboxylic acid (CAS 1505567-10-1)[1] represents a critical structural evolution from the endogenous metabolite pipecolic acid. By introducing a C4-butyl chain, the molecule's physicochemical profile shifts dramatically. This guide objectively compares 4-butylpiperidine-2-carboxylic acid against its unsubstituted and protected alternatives, providing actionable, self-validating experimental protocols for your analytical workflows.

Structural & Physicochemical Comparison

To establish a rigorous analytical framework, we must first understand how the C4-butyl substitution alters the molecule's behavior in solution and on a chromatographic column. Below is a comparative analysis of three key piperidine-2-carboxylic acid standards.

Table 1: Physicochemical Comparison of Piperidine-2-carboxylic Acid Standards

Property / Compound4-Butylpiperidine-2-carboxylic acid[1]Pipecolic Acid (Unsubstituted)(S)-1-Boc-piperidine-2-carboxylic acid[2]
CAS Number 1505567-10-13105-95-1 (L-isomer)26250-84-0
Molecular Weight 185.26 g/mol 129.16 g/mol 229.27 g/mol
LogP (Estimated) ~2.1 (Lipophilic)-0.8 (Hydrophilic)~1.5 (Moderate)
Primary Application Lipophilic drug discovery, PK internal standardEndogenous biomarker, epilepsy diagnosticsPeptide synthesis, prodrug development
Chromatographic Suitability Reversed-Phase C18HILIC or Ion-PairingReversed-Phase C18

Mechanistic Insight: The causality behind your choice of standard dictates your entire chromatographic strategy. The unsubstituted pipecolic acid is a highly polar, non-proteinogenic cyclic amino acid. Its negative LogP means it will exhibit poor retention on standard C18 columns, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC). Conversely, the addition of the non-polar butyl chain in 4-butylpiperidine-2-carboxylic acid drives the LogP into positive territory, enabling robust retention and sharp peak shapes on standard reversed-phase C18 columns.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

When validating 4-butylpiperidine-2-carboxylic acid as an internal standard or primary analyte, the method must be self-validating. The following protocol incorporates a built-in diagnostic check to ensure both ionization efficiency and column integrity.

Step 1: Matrix Spiking & Sample Preparation
  • Action: Prepare a 1 mg/mL stock solution of 4-butylpiperidine-2-carboxylic acid in a 50:50 Methanol:Water mixture.

  • Causality: The piperidine ring and carboxylic acid form a zwitterion in neutral solutions, requiring water for solubility. However, the C4-butyl chain is highly hydrophobic. The 50:50 organic-aqueous mix ensures complete solvation of both the polar pharmacophore and the lipophilic tail, preventing micelle formation or precipitation.

Step 2: Chromatographic Separation
  • Column: High-purity C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid (pH ~2.7) serves a dual purpose. First, it ensures the piperidine nitrogen (pKa ~10) is fully protonated, which is mandatory for efficient positive electrospray ionization (ESI+). Second, it suppresses the ionization of the carboxylic acid moiety (pKa ~2.2), neutralizing it to maximize hydrophobic interaction with the C18 stationary phase.

Step 3: Mass Spectrometry (ESI+ MRM Mode) & Validation
  • Action: Monitor the precursor-to-product ion transition. For 4-butylpiperidine-2-carboxylic acid, the expected precursor is [M+H]+ at m/z 186.3.

  • Self-Validation Check: Calculate the peak asymmetry factor ( As​ ) at 10% peak height.

    • If As​ < 1.2: The system is validated. The butyl chain is interacting purely with the C18 phase.

    • If As​ > 1.5 (Tailing): The protonated piperidine nitrogen is undergoing secondary cation-exchange interactions with unendcapped, acidic silanols on the silica support. This invalidates the run and requires switching to a highly endcapped or sterically protected C18 column.

Analytical Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the LC-MS/MS protocol described above.

LCMS_Workflow Start Standard Preparation (4-Butylpiperidine-2-carboxylic acid) Solvent 50:50 MeOH:H2O (Ensures Zwitterion & Alkyl Solubility) Start->Solvent Chromatography Reversed-Phase C18 LC (Gradient Elution) Solvent->Chromatography MobilePhase 0.1% Formic Acid (Protonates Piperidine N for ESI+) Chromatography->MobilePhase Ionization ESI+ Mass Spectrometry (m/z 186.3 [M+H]+) Chromatography->Ionization Validation Self-Validation Check (Peak Asymmetry < 1.2) Ionization->Validation Result Validated Quantification Validation->Result

Caption: Analytical workflow and validation checkpoints for 4-butylpiperidine-2-carboxylic acid.

References

  • LookChem. "Cas 26250-84-0, (S)-1-Boc-piperidine-2-carboxylic acid". LookChem Chemical Database. URL:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of 4-Butylpiperidine-2-carboxylic Acid Antibodies

Executive Summary & Mechanistic Context The accurate quantification of small-molecule haptens like 4-Butylpiperidine-2-carboxylic acid (4-BPA) (CAS: 1505567-10-1) is a critical bottleneck in pharmacokinetic profiling, to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The accurate quantification of small-molecule haptens like 4-Butylpiperidine-2-carboxylic acid (4-BPA) (CAS: 1505567-10-1) is a critical bottleneck in pharmacokinetic profiling, toxicology, and environmental monitoring. Because 4-BPA has a low molecular weight (~185.26 g/mol ), it cannot be detected via traditional sandwich immunoassays; it requires highly specific competitive assay formats.

The primary challenge in developing antibodies against 4-BPA lies in structural cross-reactivity. The piperidine ring is a ubiquitous pharmacophore. As demonstrated in foundational studies on piperidine-derivative antibodies, the immune system typically recognizes "combination" epitopes—in this case, the piperidine + carboxylic acid "head group" and the hydrophobic butyl "tail" [1].

If the hapten conjugation strategy during immunization masks the carboxylic acid (e.g., via amide linkage to a carrier protein), the resulting antibody paratope will heavily favor the butyl-piperidine moiety. This leads to severe cross-reactivity with structural isomers like 1-butylpiperidine-2-carboxylic acid or unsubstituted pipecolic acid. This guide objectively compares the performance of a highly specific monoclonal antibody (Clone 4BPA-m1) against common alternatives, providing the causal logic and self-validating protocols required to verify these metrics in your own laboratory.

Structural Recognition & Cross-Reactivity Logic

To understand why certain clones fail while others succeed, we must examine the steric and electrostatic environment of the antibody paratope. Hapten-spacer recognition relies heavily on specific amino acid interactions within the antibody's complementarity-determining regions (CDRs) [2].

  • Clone 4BPA-m1 (Target Product): Raised using a C4-linker strategy that leaves both the piperidine nitrogen and the C2-carboxylic acid exposed. This creates a deep binding pocket that requires the exact spatial orientation of the 4-butyl group.

  • Clone 1BPA-m2 (Alternative 1): Raised against an N-substituted (1-butyl) analog. It exhibits severe steric clashing when presented with a C4-substituted piperidine.

  • Pan-Piperidine pAb (Alternative 2): A polyclonal mixture that recognizes the bare piperidine ring, resulting in broad class-reactivity but zero specificity for the butyl position.

G A 4-BPA Hapten (Target) B Antibody Paratope (Clone 4BPA-m1) A->B C Exact Match (High Affinity KD < 1nM) B->C Specific Binding D 1-Butyl Analog (Steric Hindrance) B->D N-Substitution Clash E Pipecolic Acid (Loss of Hydrophobic Tail) B->E Reduced Affinity

Structural recognition logic and cross-reactivity pathways for 4-BPA antibodies.

Quantitative Performance Comparison

The following data summarizes the cross-reactivity (% CR) profiles determined via competitive inhibition assays. Cross-reactivity is calculated as the ratio of the IC50 value for 4-BPA to the IC50 value of the cross-reacting analog, multiplied by 100[2].

Antibody / Clone4-BPA IC50 (ng/mL)4-BPA % CR1-BPA % CRPipecolic Acid % CRUnsubstituted Piperidine % CR
Clone 4BPA-m1 2.4100% < 0.1%1.2%< 0.01%
Clone 1BPA-m2 > 5000.8%100% 4.5%< 0.01%
Pan-Piperidine pAb 45.0100%85.4%92.1%78.5%

Data Interpretation: Clone 4BPA-m1 demonstrates superior specificity. The negligible cross-reactivity (< 0.1%) with 1-BPA proves that the paratope is highly sensitive to the positional isomerism of the butyl group, rejecting N-substituted variants due to steric clashes at the binding pocket entrance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They utilize competitive formats, which are mandatory for haptens < 1000 Da to prevent the steric hindrance that invalidates sandwich assays.

Protocol A: Competitive ELISA for Cross-Reactivity Screening

This method establishes the IC50 values required to calculate % CR.

  • Plate Coating: Coat a 96-well MaxiSorp microtiter plate with 100 µL/well of 4-BPA conjugated to Ovalbumin (OVA) at 1.0 µg/mL in 50 mM carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. Causality: Using OVA as the coating carrier prevents false positives from antibodies reacting to the BSA carrier used during immunization.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at room temperature (RT) to block non-specific binding sites.

  • Competitive Incubation: In a separate non-binding plate, prepare mixtures containing a fixed, optimized concentration of the primary antibody (e.g., 0.5 µg/mL) and varying concentrations of free analyte (4-BPA or cross-reactants, serially diluted from 10,000 ng/mL to 0.01 ng/mL). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at RT. Causality: The free analyte in solution competes with the immobilized 4-BPA-OVA for antibody binding sites. Higher free analyte concentration results in lower plate-bound antibody.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG) diluted 1:5000. Incubate for 45 minutes at RT.

  • Signal Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Develop for 15 minutes in the dark. Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm.

Protocol B: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

While ELISA provides endpoint IC50s, SPR provides real-time, label-free kinetics (ka, kd, KD), allowing us to distinguish true cross-reactivity from transient, low-affinity non-specific binding [3, 4].

  • Sensor Chip Preparation: Dock a CM5 sensor chip (dextran matrix) into the SPR instrument. Prime the system with HBS-EP+ running buffer.

  • Ligand Immobilization: Activate flow cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject 4-BPA-BSA conjugate (10 µg/mL in 10 mM sodium acetate, pH 4.5) until a target immobilization level of ~1000 Response Units (RU) is reached. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Keep FC1 as a blank reference.

  • Analyte Binding (Competitive Format): Pre-incubate a fixed concentration of the antibody (e.g., 10 nM) with varying concentrations of free haptens (0.1 to 1000 nM). Inject the mixture over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds. Monitor the association phase, followed by a 300-second dissociation phase in running buffer.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds at 50 µL/min to strip the bound antibody from the immobilized 4-BPA-BSA, resetting the chip for the next cycle [4].

SPR Step1 Step 1: Sensor Chip Prep CM5 Dextran Matrix Step2 Step 2: Ligand Immobilization EDC/NHS Amine Coupling of 4-BPA-BSA Step1->Step2 Step3 Step 3: Competitive Binding Inject Ab + Free Analyte Mixture Step2->Step3 Step4 Step 4: Signal Detection Measure RU Shift (Inversely Proportional to Analyte) Step3->Step4 Step5 Step 5: Regeneration 10mM Glycine-HCl (pH 2.0) Step4->Step5 Step5->Step3 Next Cycle

Step-by-step SPR competitive inhibition workflow for hapten analysis.

Conclusion & Best Practices

When selecting an antibody for 4-Butylpiperidine-2-carboxylic acid, the physical location of the hapten conjugation during immunization dictates the downstream cross-reactivity profile. For precise pharmacokinetic assays, Clone 4BPA-m1 provides the necessary specificity by recognizing both the piperidine core and the exact C4-butyl orientation.

Best Practice Rule: Always validate hapten antibodies using a competitive SPR or ELISA format, and ensure your cross-reactivity testing panel includes positional isomers (e.g., 1-butyl vs. 4-butyl) to rule out steric-blind paratopes.

References

  • Substructure-Specific Antibodies Against Fentanyl Deriv
  • Mapping of a hapten-binding site: molecular modeling and site-directed mutagenesis study of an anti-
  • Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. PMC.
  • Surface Plasmon Resonance Sensor for Phosmet of Agricultural Products at the ppt Detection Level.
Validation

A Researcher's Guide to the Thermodynamic Stability of 4-Butylpiperidine-2-carboxylic Acid Isomers

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity, stability, and overall suitability as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity, stability, and overall suitability as a therapeutic agent.[1][2] For molecules with multiple stereocenters, such as 4-Butylpiperidine-2-carboxylic acid, a comprehensive understanding of the relative thermodynamic stability of each stereoisomer is paramount.[3] This guide provides an in-depth comparison of the stability of the four stereoisomers of this substituted piperidine, grounded in established conformational principles and supported by detailed experimental and computational methodologies.

The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the conformational preferences of its derivatives is essential for rational drug design.[4] 4-Butylpiperidine-2-carboxylic acid possesses two stereocenters, giving rise to two pairs of enantiomers: (2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R). The relative stability of these diastereomeric pairs is dictated by the energetic penalties of steric interactions within the molecule's three-dimensional structure.

The Decisive Role of Conformation

Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation to minimize torsional and angular strain.[5][6] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, substituents, particularly bulky ones, strongly prefer the more stable equatorial position.[7]

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7] Larger A-values signify a greater preference for the equatorial position. For the substituents :

  • n-Butyl group: While a precise A-value for n-butyl is not as commonly cited as that for t-butyl, it is a bulky alkyl group with a significant steric demand, estimated to be around 2.1 kcal/mol, similar to an isopropyl group.[8]

  • Carboxylic acid group (COOH): This group has a reported A-value of approximately 1.2 kcal/mol.[9]

Given that the butyl group has a larger A-value, it has a stronger preference for the equatorial position than the carboxylic acid group. This principle is the foundation for predicting the most stable isomer.

The four stereoisomers and their predicted most stable chair conformations are:

  • trans-(2R, 4R) and trans-(2S, 4S): In this diastereomer, the butyl and carboxylic acid groups are on opposite sides of the ring. The most stable conformation allows both bulky groups to occupy equatorial positions (diequatorial). This arrangement minimizes steric strain.

  • cis-(2R, 4S) and cis-(2S, 4R): Here, the substituents are on the same side of the ring. To accommodate this, one group must be axial while the other is equatorial. To achieve the lowest energy state, the bulkier butyl group will occupy the equatorial position, forcing the carboxylic acid group into the less favorable axial position.

Based on this analysis, the trans-diastereomer (diequatorial) is predicted to be significantly more thermodynamically stable than the cis-diastereomer (axial-equatorial).

Visualizing Isomeric Relationships

The stereochemical relationships between the isomers can be visualized as follows:

G cluster_trans trans-Isomers (more stable) cluster_cis cis-Isomers (less stable) trans-(2R, 4R) trans-(2R, 4R) trans-(2S, 4S) trans-(2S, 4S) trans-(2R, 4R)->trans-(2S, 4S) Enantiomers cis-(2R, 4S) cis-(2R, 4S) trans-(2R, 4R)->cis-(2R, 4S) Diastereomers cis-(2S, 4R) cis-(2S, 4R) trans-(2R, 4R)->cis-(2S, 4R) Diastereomers trans-(2S, 4S)->cis-(2R, 4S) Diastereomers trans-(2S, 4S)->cis-(2S, 4R) Diastereomers cis-(2R, 4S)->cis-(2S, 4R) Enantiomers

Caption: Stereochemical relationships of 4-butylpiperidine-2-carboxylic acid isomers.

Quantifying Stability: Experimental and Computational Approaches

To move from prediction to quantification, a combination of experimental and computational methods is employed.[5] This dual approach provides a robust framework for validating findings.

Experimental Determination via Chemical Equilibration

The relative thermodynamic stability of diastereomers can be determined experimentally by establishing a chemical equilibrium between them and measuring their ratio.[10] For 4-butylpiperidine-2-carboxylic acid, the stereocenter at the C2 position is adjacent to a carbonyl group, making its α-proton acidic. Under basic or acidic conditions, this proton can be removed and re-added, leading to epimerization—the interconversion between the cis and trans diastereomers.[11]

  • Sample Preparation: Accurately weigh and dissolve a known quantity (e.g., 20 mg) of a single, pure diastereomer (preferably the less stable cis-isomer to ensure equilibrium is reached efficiently) in a suitable solvent (e.g., 1 mL of methanol).

  • Initiation of Equilibration: Add a catalytic amount of a moderately strong base, such as sodium methoxide (e.g., 0.1 equivalents). The base facilitates the deprotonation at the C2 position.

  • Equilibration: Stir the mixture at a controlled temperature (e.g., 50 °C). The reaction is monitored over time to ensure that the ratio of diastereomers becomes constant, indicating that thermodynamic equilibrium has been reached.[12]

  • Reaction Quench & Analysis: After equilibrium is established (e.g., after 24-48 hours), neutralize the mixture with a mild acid (e.g., acetic acid) to stop the epimerization. The solvent is then removed under reduced pressure.

  • Quantification: The ratio of the cis and trans diastereomers in the final mixture is determined using high-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

  • Calculation of ΔG: The difference in Gibbs free energy (ΔG) between the diastereomers is calculated from the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq) , where Keq = [trans]/[cis], R is the gas constant, and T is the temperature in Kelvin.

G cluster_comp Computational Workflow A Build 3D Models of all Isomers B Conformational Search (MM) A->B C Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima) C->D E Extract Gibbs Free Energies (G) D->E F Compare Energies (ΔG) E->F

Caption: Computational workflow for determining relative thermodynamic stability.

Comparative Data Summary

The following table summarizes the expected outcomes from the described analyses, based on established principles of conformational analysis.

Isomer ConfigurationPredicted Most Stable ConformationRelative StabilityPredicted ΔG (kcal/mol) from cis
trans-(2R, 4R) / (2S, 4S) Diequatorial (Butyl-eq, COOH-eq)Most Stable -
cis-(2R, 4S) / (2S, 4R) Equatorial-Axial (Butyl-eq, COOH-ax)Least Stable ~1.2

Note: The predicted ΔG is based on the A-value of the carboxylic acid group, as this is the group forced into the unfavorable axial position in the most stable conformer of the cis-isomer.

Implications for Drug Development

The relative thermodynamic stability of stereoisomers has profound implications throughout the drug development pipeline:

  • Synthesis and Purification: The thermodynamically favored trans-isomer will likely be the major product in syntheses that allow for equilibration, simplifying purification. [14]Synthesizing the less stable cis-isomer may require kinetic control and could be more challenging to obtain in high purity. [15]* Chemical Stability and Shelf-Life: The less stable cis-isomer is more prone to epimerization to the more stable trans-form, especially under non-neutral pH conditions. This can impact formulation strategies and the long-term shelf-life of a drug product.

  • Pharmacokinetics and Pharmacodynamics: Although enantiomers have identical physical properties like stability, diastereomers do not. [16]The different 3D shapes of the cis and trans isomers will lead to different binding affinities with biological targets like receptors and enzymes. [17]Furthermore, if the less stable isomer were to epimerize in vivo, it could lead to an altered pharmacological profile and unpredictable therapeutic outcomes. [3]Regulatory agencies like the FDA require thorough characterization and control of stereoisomers in pharmaceutical products. [3] In conclusion, a thorough analysis combining conformational principles, experimental equilibration studies, and computational modeling provides a clear and definitive understanding of the relative stabilities of 4-butylpiperidine-2-carboxylic acid isomers. The trans-diequatorial diastereomer is unequivocally the most stable, a critical piece of knowledge for any research or development program involving this molecular scaffold.

References

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  • Lough, W. J., & Wainer, I. W. (2012). The Significance of Chirality in Drug Design and Development. RSC Drug Discovery.
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833.
  • Méndez-Lucio, O., et al. (2017). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. Molecules, 23(1), 1.
  • Kannappan, V. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available from: [Link]

  • Pihlaja, K. (2019). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Stereochemistry. IntechOpen.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.
  • Notz, W., & List, B. (2007). Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. Journal of the American Chemical Society, 129(45), 13834-13835.
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  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available from: [Link]

  • ResearchGate. (2019, April 22). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]

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  • PubMed. (2016, July 1). Conformational analysis of 2-substituted piperazines. Available from: [Link]

  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs*. Available from: [Link]

  • PubMed. (n.d.). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Available from: [Link]

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Safety & Regulatory Compliance

Safety

4-Butylpiperidine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized non-natural amino acids like 4-Butylpiperidine-2-carboxylic acid (also known as 4-butylpipecolic acid) requires more than just a cursory glance at...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized non-natural amino acids like 4-Butylpiperidine-2-carboxylic acid (also known as 4-butylpipecolic acid) requires more than just a cursory glance at a safety sheet. This compound is a highly valuable building block in peptidomimetic drug design and small molecule synthesis[1]. However, its unique structural features—specifically the basic piperidine nitrogen coupled with a lipophilic butyl chain—dictate strict physicochemical hazards and disposal requirements.

Proper handling and disposal are not merely administrative hurdles; they are critical operational protocols designed to maintain scientific integrity, prevent cross-contamination, and ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[2].

Below is the comprehensive, self-validating operational and disposal guide for 4-Butylpiperidine-2-carboxylic acid.

Part 1: Physicochemical Hazard Profile & Causality

To design a fail-safe operational protocol, we must first understand the molecular behavior of the compound. Piperidine-2-carboxylic acid derivatives present as respiratory, skin, and severe eye irritants[3][4].

The Causality of the Hazard: The secondary amine in the piperidine ring is basic and can cause localized pH alterations upon contact with mucosal membranes, leading to severe irritation (H315, H319)[4]. Furthermore, the addition of the non-polar 4-butyl group increases the molecule's lipophilicity (LogP) compared to unsubstituted pipecolic acid. This enhanced lipophilicity facilitates rapid dermal penetration, making skin contact significantly more hazardous and necessitating robust barrier protection.

Table 1: Hazard Summary & Required PPE

Hazard ClassGHS CodesRequired PPEStorage & Handling Conditions
Acute Toxicity (Oral) H302 (Harmful if swallowed)Nitrile gloves (double-gloving recommended)Store at room temperature in a dry, well-ventilated area[3].
Skin Irritation H315 (Causes skin irritation)Lab coat with fitted cuffsKeep tightly closed; segregate from strong oxidizing agents and acids[3].
Eye Irritation H319 (Causes serious eye irritation)ANSI Z87.1 Safety gogglesProtect from moisture and excess heat[5].
Respiratory Irritation H335 (May cause respiratory irritation)N95 mask or handle exclusively in a Fume HoodAvoid dust formation to prevent aerosolization[5].

Part 2: Operational Workflow & Handling Protocol

A self-validating protocol ensures that every procedural step has a built-in verification mechanism to guarantee safety before moving to the next phase.

Step 1: Pre-Operation Verification

  • Action: Ensure the chemical fume hood has a face velocity of 80–100 fpm.

  • Causality: Handling fine powders risks aerosolization. Capturing dust at the source prevents the inhalation of H335-classified particulates[4].

  • Validation: Check the digital airflow monitor on the hood; do not proceed if the alarm is active or the reading is below 80 fpm.

Step 2: Weighing & Transfer

  • Action: Use an anti-static weighing boat and a grounded spatula.

  • Causality: The basic nitrogen can interact with static charges on standard plastics, causing the fine powder to scatter unpredictably.

  • Validation: Observe the powder during transfer; if it "jumps" or clings aggressively to the spatula, stop and apply an anti-static gun to the weighing area.

Step 3: Post-Transfer Decontamination

  • Action: Wipe down the balance and surrounding area with a 70% isopropanol solution.

  • Causality: Prevents cross-contamination of subsequent experiments and protects unsuspecting lab personnel from dermal exposure.

  • Validation: Visually inspect the dark surface of the balance area and the used wipe for any residual white powder.

Part 3: Waste Segregation & Disposal Plan

Chemical waste must be tracked from the point of generation to final disposal[6]. 4-Butylpiperidine-2-carboxylic acid waste cannot be disposed of via the sanitary sewer, as it does not readily biodegrade in a manner exempt from Publicly Owned Treatment Works (POTW) regulations[7]. It must be routed to an approved waste disposal plant for incineration[3][4].

Liquid Waste (Reaction Mixtures)
  • Quenching & pH Adjustment: If the compound is dissolved in an acidic or basic aqueous solution, neutralize the mixture to pH 5–9.

    • Validation: Spot-check with pH indicator paper; the paper must read between 5 and 9 before the liquid is transferred. This prevents unexpected exothermic acid-base reactions in the accumulation drum.

  • Segregation: Separate aqueous waste from organic solvents (e.g., if used with dichloromethane or methanol). Check the EPA Chemical Compatibility Chart to ensure no incompatible chemicals are mixed[8].

  • Containment: Pour liquid waste into a high-density polyethylene (HDPE) container.

    • Validation: Fill to NO MORE than 80% capacity to prevent over-pressurization and spillage[8]. Do not use metal containers for aqueous waste to prevent corrosion[2].

Solid Waste (Contaminated PPE & Consumables)
  • Collection: Place contaminated gloves, empty vials, and weighing boats into a designated solid hazardous waste bag or rigid plastic container[8].

  • Labeling: The EPA requires that each waste label explicitly contains three elements: the words "Hazardous Waste," the IUPAC name (4-Butylpiperidine-2-carboxylic acid), and the primary hazard (Irritant/Toxic)[6][8].

    • Validation: Review the label to ensure no abbreviations or chemical formulae are used[8].

Storage & Logistics
  • Satellite Accumulation Area (SAA): Store the labeled waste in an SAA at or near the point of generation. The SAA must be under the direct supervision of lab personnel[2].

  • Time Limits: Note the accumulation start date on the label. Depending on your facility's generator status, waste must be transferred to a Central Accumulation Area and removed by a licensed contractor within 90 to 180 days[2][6].

Part 4: Emergency Spill Response Protocol

In the event of a spill, immediate and methodical action is required to mitigate exposure and environmental contamination.

  • Evacuation & Ventilation: Evacuate the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear airborne particulates.

  • Containment: Cover all nearby sink drains. Do not let this chemical enter the environment or drainage systems[3].

  • Absorption (Liquid Spill): Absorb solutions with a liquid-binding material (e.g., diatomaceous earth, sand, or universal binding agents)[9].

  • Collection (Solid Spill): For dry powder, carefully sweep up using a wet paper towel. Causality: Wetting the powder prevents dust aerosolization[3].

  • Disposal: Place all spill cleanup materials into a compatible, sealable container. Label it immediately as hazardous waste for high-temperature incineration[3][7].

Part 5: Visualizing the Workflow

G Start 4-Butylpiperidine-2-carboxylic Acid Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powders, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision1->Liquid Liquid SolidCont Rigid Plastic Container or Double-Bagged Solid->SolidCont Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Waste (Neutralized pH 5-9) Decision2->Aqueous Aqueous Organic Organic Solvents (Halogenated / Non-Halogenated) Decision2->Organic Organic AqCont HDPE Aqueous Jug (<80% Capacity) Aqueous->AqCont OrgCont Vented Organic Jug (<80% Capacity) Organic->OrgCont Label Attach EPA Hazardous Waste Label & Accumulation Start Date SolidCont->Label AqCont->Label OrgCont->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA

Fig 1: Operational decision matrix for 4-Butylpiperidine-2-carboxylic acid waste segregation.

Part 6: References

  • SAFETY DATA SHEET: R-(+)-1-(Cbz)-2-piperidinecarboxylic acid , Sigma-Aldrich. Available at:

  • SAFETY DATA SHEET - N-Boc-DL-pipecolinic acid , Fisher Scientific. Available at:3

  • SAFETY DATA SHEET - N-BOC-PIPERIDINE-2-CARBOXYLIC ACID , Thermo Fisher Scientific. Available at: 4

  • 4-Butylpiperidine-2-carboxylic acid 98% , BuyChemJapan. Available at: 1

  • Safety Data Sheet: Piperidine , Carl ROTH. Available at: 9

  • SAFETY DATA SHEET - (S)-N-BOC-Piperidine-2-carboxylic acid , Fisher Scientific. Available at:5

  • Managing Hazardous Chemical Waste in the Lab , Lab Manager. Available at:6

  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. Available at: 2

  • Chemical Waste , USC Environmental Health & Safety. Available at:8

  • School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST , US EPA. Available at: 7

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